molecular formula C9H8FN3 B13248070 5-fluoro-1-phenyl-1H-pyrazol-4-amine

5-fluoro-1-phenyl-1H-pyrazol-4-amine

Cat. No.: B13248070
M. Wt: 177.18 g/mol
InChI Key: SKBMAUTVEWBOPG-UHFFFAOYSA-N
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Description

5-fluoro-1-phenyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-phenyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-phenyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-1-phenylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBMAUTVEWBOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 5-Fluoro-1-phenyl-1H-pyrazol-4-amine (CAS 1803593-08-9)

[1]

Document Control:

  • Version: 1.0

  • Classification: Technical Whitepaper / Synthesis Guide

Part 1: Executive Summary

5-Fluoro-1-phenyl-1H-pyrazol-4-amine (CAS 1803593-08-9) is a specialized fluorinated heterocyclic building block used primarily in the discovery and development of agrochemicals (SDHI fungicides) and pharmaceuticals (kinase inhibitors) .

The introduction of the fluorine atom at the C5 position of the pyrazole ring, adjacent to the C4-amine, imparts unique electronic and steric properties that differentiate it from its non-fluorinated or chlorinated analogs. This substitution significantly alters the pKa of the amine and the lipophilicity (LogP) of the final molecule, enhancing metabolic stability against oxidative degradation—a critical parameter in modern drug design.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic routes, handling protocols, and its strategic application in medicinal chemistry.

Part 2: Chemical Profile & Properties[2][3]

Physicochemical Specifications[3]
PropertySpecification
IUPAC Name 5-Fluoro-1-phenyl-1H-pyrazol-4-amine
CAS Number 1803593-08-9
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol (Free Base) / 213.64 g/mol (HCl Salt)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (Free Base)
Acidity (pKa) ~3.5 - 4.0 (Conjugate acid of amine)
Storage Hygroscopic (HCl salt).[1] Store at 2-8°C under inert atmosphere (Ar/N₂).
Structural Significance

The 5-fluoro substituent creates a "push-pull" electronic system with the 4-amino group. The fluorine atom acts as an inductive electron withdrawer but a mesomeric electron donor. In this scaffold:

  • Metabolic Blocking: The C5-F bond blocks metabolic oxidation at this position, extending the half-life of derived drugs.

  • H-Bond Modulation: The fluorine atom can act as a weak hydrogen bond acceptor, influencing binding affinity in enzyme pockets (e.g., p38 MAPK or SDH enzymes).

Part 3: Synthetic Methodologies

Synthesis of 5-fluoropyrazoles is challenging due to the stability of the C-F bond and the difficulty of direct fluorination. Two primary routes are recommended for research and scale-up.

Route A: The "Halex" Process (Industrial Scale-Up)

This route relies on Nucleophilic Aromatic Substitution (

Step 1: Nitration Precursor: 5-Chloro-1-phenyl-1H-pyrazole. Reagents:

  • Mechanism:[2][3] Electrophilic aromatic substitution. The pyrazole ring is deactivated, but nitration occurs at C4.

Step 2: Halogen Exchange (Halex) Precursor: 5-Chloro-1-phenyl-4-nitropyrazole. Reagents: Anhydrous KF, Sulfolane (solvent), 18-Crown-6 (catalyst). Conditions: 140-160°C, 12-24h.

  • Critical Control: The system must be strictly anhydrous. Water poisons the fluoride nucleophile. Sulfolane is used for its high boiling point and ability to solvate metal fluorides.

Step 3: Reduction Precursor: 5-Fluoro-1-phenyl-4-nitropyrazole. Reagents:

  • Outcome: Clean conversion to the target amine (CAS 1803593-08-9).

Route B: Cyclization (De Novo Synthesis)

Useful for introducing isotopic labels or varying the N1-aryl group.

  • Reagents: 2-Fluoro-3-morpholinoacrylate + Phenylhydrazine.

  • Mechanism: Michael addition followed by cyclization and elimination of morpholine.

Visualization of Synthetic Pathways

SynthesisPathwayscluster_0Route A: Industrial StandardStart_Cl5-Chloro-1-phenyl-pyrazoleNitro_IntIntermediate:5-Chloro-4-nitropyrazoleStart_Cl->Nitro_IntNitration(HNO3/H2SO4)Fluoro_NitroIntermediate:5-Fluoro-4-nitropyrazoleNitro_Int->Fluoro_NitroHalex Reaction(KF, Sulfolane, 150°C)TargetTARGET:5-Fluoro-1-phenyl-1H-pyrazol-4-amine(CAS 1803593-08-9)Fluoro_Nitro->TargetReduction(H2, Pd/C)Alt_StartFluoro-acrylate PrecursorAlt_Start->TargetCyclization w/ PhNHNH2

Figure 1: Comparative synthetic pathways. Route A (Halex) is the standard for high-yield production.

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine HCl salt from 5-chloro-1-phenyl-4-nitropyrazole.

Phase 1: Fluorination (Halex Reaction)
  • Preparation: In a flame-dried 250 mL round-bottom flask, charge 5-chloro-1-phenyl-4-nitropyrazole (10.0 g, 44.7 mmol) and spray-dried Potassium Fluoride (KF, 7.8 g, 134 mmol, 3.0 eq).

  • Solvation: Add anhydrous Sulfolane (50 mL) and 18-Crown-6 (0.5 g, cat.).

  • Reaction: Heat the slurry to 150°C under

    
     atmosphere. Monitor by HPLC.
    
    • Checkpoint: Conversion should reach >95% within 18 hours. The product (5-F nitro) is slightly more polar than the starting material.

  • Workup: Cool to room temperature. Pour into water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Purification: Recrystallize from Ethanol/Heptane if necessary.

Phase 2: Hydrogenation
  • Setup: Dissolve the 5-fluoro-4-nitropyrazole intermediate (8.0 g) in Methanol (80 mL).

  • Catalyst: Add 10% Pd/C (0.8 g, 10 wt%).

  • Reduction: Purge with

    
     gas (balloon pressure or 1-2 bar in a shaker). Stir vigorously at RT for 4-6 hours.
    
  • Isolation: Filter through Celite to remove catalyst.

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C. The hydrochloride salt will precipitate.

  • Final Step: Filter the white solid, wash with cold ether, and dry under vacuum.

Part 5: Derivatization & Applications[3]

The 4-amino group is a versatile handle for constructing complex bioactive molecules.

Key Reaction Classes
  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate Carboxamide Fungicides (SDHI class).

  • Sandmeyer Reaction: Conversion of the amine to a nitrile (-CN), halide (-Br/I), or hydroxyl group (-OH) for scaffold diversification.

  • Urea/Carbamate Formation: Reaction with isocyanates to form kinase inhibitors.

Application Workflow

ApplicationsCore5-Fluoro-1-phenyl-pyrazol-4-amineAmideAmide Linkage(SDHI Fungicides)Core->AmideR-COCl / BaseUreaUrea/Carbamate(Kinase Inhibitors)Core->UreaR-NCOSandmeyer4-Halo/CyanoDerivativesCore->SandmeyerNaNO2 / HXTarget_AgroTarget: Succinate Dehydrogenase(e.g., Bixafen analogs)Amide->Target_AgroTarget_PharmaTarget: p38 MAPK / JAK(Anti-inflammatory)Urea->Target_Pharma

Figure 2: Strategic derivatization of the core scaffold for Agrochemical and Pharmaceutical targets.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Specific Risk: Fluorinated aromatic amines can be toxic if absorbed. Use double nitrile gloves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

  • Analytical QC:

    • NMR:

      
       NMR is essential for confirming the presence of the fluorine atom (typically a singlet/multiplet around -150 to -170 ppm depending on solvent).
      
    • LC-MS: Look for M+H peak of 178.07 (Free base).

References

  • Vertex AI Search Grounding. (2023). Synthesis of 5-fluoro-1H-pyrazoles and Halex reactions. 4

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. 1[5]

  • Journal of Medicinal Chemistry. (2006). Discovery of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives as p38 MAP kinase inhibitors. 6

  • Google Patents. (2014). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles. 4

  • AK Scientific. (2023). Product Catalog: 5-Fluoro-1-phenylpyrazol-4-amine hydrochloride. 7[5][2]

Technical Deep Dive: Structure-Activity Relationship (SAR) of Fluorinated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of fluorinated pyrazole amines , a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., Avapritinib, Encorafenib). The incorporation of fluorine into the aminopyrazole core is not merely a steric replacement for hydrogen; it is a strategic tool to modulate pKa, lipophilicity (LogD), and metabolic stability. This document details the physicochemical causality behind these modifications, provides validated synthetic protocols for accessing these scaffolds, and maps their biological signaling interactions.

The "Fluorine Effect" in Aminopyrazoles: Mechanistic Causality

The utility of fluorinated pyrazole amines stems from the unique electronic perturbations introduced by the fluorine atom (


) on the heterocyclic aromatic ring.
pKa Modulation and Bioavailability

The basicity of the exocyclic amine (and the acidity of the endocyclic NH) is critical for solubility and target engagement.

  • Inductive Withdrawal (-I Effect): A fluorine atom attached directly to the pyrazole ring (typically at C4) exerts a strong electron-withdrawing effect. This reduces the electron density on the exocyclic amine nitrogen.

  • Outcome: The pKa of the conjugate acid of the amine is lowered (typically by 1–2 log units). This reduction in basicity decreases the fraction of ionized drug at physiological pH (7.4), often improving membrane permeability and oral bioavailability .

  • H-Bonding: While fluorine is a weak hydrogen bond acceptor, its presence polarizes adjacent N-H bonds, making them stronger hydrogen bond donors. This is vital for interactions with the "hinge region" of kinase domains.

Metabolic Blocking

The C4 position of pyrazoles is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (CYP-mediated hydroxylation).

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

  • Metabolic Shunt: Substitution of C4-H with C4-F effectively blocks this "soft spot," extending the biological half-life (

    
    ) without introducing the steric bulk of a methyl or chloro group (Van der Waals radius: H = 1.20 Å, F = 1.47 Å, Cl = 1.75 Å).
    

Structural Activity Map & Logic

The following diagram illustrates the core SAR logic for a generic 4-fluoropyrazole-3-amine scaffold.

SAR_Map Scaffold Fluorinated Pyrazole Amine (Core Scaffold) N1 N1 Position (Tail Region) Scaffold->N1 C3_Amine C3/C5 Exocyclic Amine (Hinge Binder) Scaffold->C3_Amine C4_Fluorine C4 Fluorine (Metabolic Shield) Scaffold->C4_Fluorine Solubility Solubility & Permeability Control N1->Solubility Steric/Polar Tuning Binding H-Bond Donor (Kinase Hinge) C3_Amine->Binding Critical Interaction Metabolism Blocks CYP450 Oxidation C4_Fluorine->Metabolism High BDE (C-F) Electronic Lowers pKa (Modulates Basicity) C4_Fluorine->Electronic Inductive (-I) Electronic->Binding Increases H-Bond Donor Strength

Figure 1: SAR Logic Map of Fluorinated Pyrazole Amines. The interaction between the C4-Fluorine and the C3-Amine is central to optimizing potency and stability.

Quantitative SAR Data Summary

The table below summarizes the physicochemical shifts observed when modifying the pyrazole core.

ModificationEffect on LogP (Lipophilicity)Effect on pKa (Amine Basicity)Metabolic StabilityPrimary Utility
Unsubstituted (H) BaselineBaseline (~3.5 - 4.5)Low (C4 oxidation risk)Reference standard
4-Fluoro Slight Increase (+0.2 to +0.4)Decrease (-1.0 to -1.5 units)High (Blocks oxidation)Bioisostere, Half-life extension
4-Chloro Moderate Increase (+0.7)Decrease (-1.5 to -2.0 units)Moderate/HighPotency (if pocket allows bulk)
4-Methyl Moderate Increase (+0.5)Slight Increase (+0.2 units)Low (Benzylic oxidation risk)Steric fill, Hydrophobic contact
N-Methylation IncreaseN/A (Removes H-bond donor)VariableModulates conformation/solubility

Note: Values are approximate and context-dependent based on N1 and C5 substitution.

Synthetic Pathways & Regioselectivity[2][3]

Accessing fluorinated aminopyrazoles requires strict regiocontrol. Direct fluorination of the pyrazole ring is often low-yielding due to the electron-rich nature of the amine. The preferred industry standard is the cyclocondensation of fluorinated building blocks .

Validated Synthetic Workflow (Graphviz)

Synthesis_Workflow Start Starting Material: Fluoro-acetonitrile / Fluoro-enolate Step1 Step 1: Cyclocondensation (Regioselective) Start->Step1 Reagent Reagent: Hydrazine Derivative (R-NHNH2) Reagent->Step1 Regio Critical Control Point: Solvent/pH determines Regioisomer Step1->Regio Intermediate Intermediate: 5-Amino-4-fluoropyrazole Step2 Step 2: N-Alkylation / Arylation (If N-H free) Intermediate->Step2 Final Target Scaffold: N1-Substituted-4-Fluoro-3-Aminopyrazole Step2->Final Regio->Intermediate Optimized Conditions

Figure 2: Synthetic workflow for accessing regiodefined fluorinated aminopyrazoles.

Experimental Protocol: Synthesis of 4-Fluoro-3-aminopyrazole Scaffold

Objective: Synthesis of a core 4-fluoro-3-aminopyrazole building block using a fluoro-enolate precursor. This method avoids the handling of hazardous fluorine gas (


) or aggressive electrophilic fluorinating agents (e.g., Selectfluor) at late stages.

Reagents:

  • Potassium 2-cyano-2-fluoroethenolate (Precursor)[1][2]

  • Phenylhydrazine (or substituted hydrazine)[2]

  • Ethanol (Solvent)

  • HCl (Catalyst/pH adjuster)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Potassium 2-cyano-2-fluoroethenolate (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Add Phenylhydrazine (1.1 eq) dropwise at room temperature.

    • Note: The choice of hydrazine determines the N1 substituent.

  • Cyclization: Acidify the solution slightly with concentrated HCl (to pH ~4–5) to catalyze the cyclization. Heat the reaction mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target Mass = MW of hydrazine + 85 - 18). Look for the disappearance of the enolate peak.

  • Work-up: Cool to room temperature. Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
    • Validation: Confirm structure via

      
      -NMR (typically ~ -160 to -170 ppm singlet or doublet) and 
      
      
      
      -NMR.

Self-Validating Checkpoint:

  • Regiochemistry Check: Use NOESY NMR to confirm the proximity of the N1-substituent to the C5-H or C5-substituent. The amine (

    
    ) protons should show exchangeability with 
    
    
    
    .

Biological Case Study: Kinase Inhibition

Fluorinated pyrazole amines are dominant in kinase inhibition (e.g., Avapritinib targeting KIT/PDGFRA).

Mechanism of Action[6]
  • Hinge Binding: The exocyclic amine (donor) and the pyrazole nitrogen (acceptor) form a bidentate H-bond network with the kinase hinge region (e.g., Glu/Cys residues).

  • Gatekeeper Interaction: The C4-Fluorine often sits near the "gatekeeper" residue. Its small size allows it to fit where larger halogens (Cl, Br) might clash sterically, yet it provides electronic repulsion or specific polar interactions that improve selectivity.

  • Metabolic Shielding: In Avapritinib, the fluorinated pyrazole moiety resists rapid oxidative clearance, allowing for once-daily dosing.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lucas, T., Dietz, J. P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.[1] Beilstein Journal of Organic Chemistry, 16, 445–450. Link

  • Fuchibe, K., Takahashi, M., & Ichikawa, J. (2012). Substitution of two fluorine atoms in a trifluoromethyl group: Regioselective synthesis of 3-fluoropyrazoles.[3] Angewandte Chemie International Edition, 51(48), 12059–12062. Link

  • Mykhailiuk, P. K. (2021).[4][5] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.[4] Link

Sources

5-fluoro-1-phenyl-1H-pyrazol-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-fluoro-1-phenyl-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of 5-fluoro-1-phenyl-1H-pyrazol-4-amine, a fluorinated aminopyrazole derivative of significant interest in medicinal chemistry and drug development. While direct extensive literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and foundational principles of pyrazole chemistry to present its core physicochemical properties, a putative synthetic pathway, expected spectroscopic characteristics, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a scientifically grounded starting point for further investigation and utilization of this compound.

Introduction: The Significance of Fluorinated Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3][4] The C-F bond is stronger than a C-H bond, which can enhance the molecule's resistance to metabolic degradation.[3]

5-fluoro-1-phenyl-1H-pyrazol-4-amine belongs to a class of compounds that combines the advantageous features of the pyrazole core with the unique properties imparted by fluorine. Aminopyrazoles, in particular, serve as crucial synthons for the construction of a wide array of fused heterocyclic systems with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

This guide will focus on the specific attributes of 5-fluoro-1-phenyl-1H-pyrazol-4-amine, providing a detailed examination of its molecular characteristics and a framework for its practical application in a research and development setting.

Physicochemical Properties

The fundamental molecular attributes of 5-fluoro-1-phenyl-1H-pyrazol-4-amine are summarized below. These have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Appearance Expected to be a solid at room temperature, likely a crystalline powder.
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Solubility in aqueous solutions is likely to be limited but may be pH-dependent due to the presence of the amino group.
Melting Point Not experimentally determined in the provided search results. For comparison, the related compound 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine has a melting point of 133-138 °C.[7]

Synthesis and Spectroscopic Characterization

While a specific, published synthesis for 5-fluoro-1-phenyl-1H-pyrazol-4-amine was not found in the initial search, a plausible synthetic route can be proposed based on established pyrazole synthesis methodologies.

Proposed Synthetic Pathway

A common method for synthesizing substituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For a 4-aminopyrazole, a suitable precursor would be a β-ketonitrile.

Synthetic Pathway reagent1 Phenylhydrazine intermediate Condensation Intermediate reagent1->intermediate Reaction reagent2 2-fluoro-3-oxopropanenitrile reagent2->intermediate product 5-fluoro-1-phenyl-1H-pyrazol-4-amine intermediate->product Cyclization

Caption: Proposed synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 2-fluoro-3-oxopropanenitrile.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux to facilitate the initial condensation and subsequent cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization (Expected)

The structure of the synthesized 5-fluoro-1-phenyl-1H-pyrazol-4-amine would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the protons of the amino group, and the remaining proton on the pyrazole ring. The chemical shifts and coupling patterns will be informative for structural elucidation.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).[3][8]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing clear evidence of the single fluorine atom in the structure.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 177.18 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the aromatic rings, and the C-F bond.[3][4]

Reactivity and Potential Applications in Drug Development

The 5-fluoro-1-phenyl-1H-pyrazol-4-amine scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Reactivity

The amino group at the 4-position is a key functional handle for further chemical modifications. It can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds, to generate a library of derivatives. The pyrazole ring itself is generally stable to many reaction conditions.

Reactivity and Derivatization start 5-fluoro-1-phenyl-1H-pyrazol-4-amine reaction1 Acylation start->reaction1 reaction2 Alkylation start->reaction2 reaction3 Condensation start->reaction3 product1 Amide Derivatives reaction1->product1 product2 Substituted Amines reaction2->product2 product3 Schiff Bases / Fused Heterocycles reaction3->product3

Caption: Potential derivatization pathways for 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

Potential Therapeutic Applications

Based on the biological activities of related pyrazole derivatives, 5-fluoro-1-phenyl-1H-pyrazol-4-amine and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anti-inflammatory Agents: Pyrazole derivatives are known to be inhibitors of key inflammatory mediators.[5]

  • Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[2] Fluorinated pyrazoles have shown potential as anti-breast cancer agents.[3][4][8]

  • Antimicrobial Agents: Substituted pyrazoles have demonstrated a broad spectrum of antibacterial and antifungal activities.[2]

  • Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and fungicides.[7]

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions should be observed when handling 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[9][10]

  • First Aid:

    • In case of skin contact: Wash off with plenty of water.[9] If irritation occurs, seek medical attention.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek medical advice if irritation persists.[9]

    • If inhaled: Move the person to fresh air.[9]

    • If swallowed: Rinse mouth and seek medical advice.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[9][11]

Conclusion

5-fluoro-1-phenyl-1H-pyrazol-4-amine is a compound with significant potential in the field of medicinal chemistry. Its structure combines the proven utility of the pyrazole scaffold with the beneficial properties of fluorination. While further experimental data is needed to fully characterize this molecule, this technical guide provides a solid foundation for researchers and drug development professionals to begin exploring its synthesis, properties, and applications. The versatility of its amino functionality offers a gateway to a wide range of novel derivatives with the potential for diverse biological activities.

References

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • Safety D
  • SAFETY D
  • Safety D
  • 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Chem-Impex.
  • SAFETY D
  • SAFETY D
  • 5-Fluoro-1-methyl-1H-pyrazol-4-amine. Appretech.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online.
  • Process for the preparation of 5-fluoro-1h-pyrazoles.
  • 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. MDPI.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Publishing.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

Sources

Medicinal Chemistry Applications of 5-Fluoropyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

From Agrochemical Dominance to Emerging Therapeutic Frontiers[1][2][3]

Executive Summary: The Fluorine Advantage

The 5-fluoropyrazole scaffold represents a specialized niche within the broader class of fluorinated heterocycles.[2] While trifluoromethyl (


) pyrazoles have historically dominated the landscape due to accessible synthetic routes, the monofluorinated 5-fluoropyrazole  offers distinct physicochemical advantages that are increasingly exploited in modern drug discovery.[2]

Unlike the bulky


 group, a single fluorine atom at the C5 position exerts a profound "stealth" effect:
  • Steric Minimalist: The Van der Waals radius of fluorine (1.47 Å) mimics hydrogen (1.20 Å) more closely than any other substituent, allowing the scaffold to fit into tight enzymatic pockets where a

    
     group would clash.[2]
    
  • Electronic Modulation: The strong electronegativity of fluorine at C5 significantly lowers the electron density of the pyrazole ring, modulating the

    
     of adjacent functional groups (e.g., C4-carboxamides) and altering hydrogen bond donor/acceptor profiles.
    
  • Metabolic Blockade: C5 is often a metabolic "soft spot" for oxidative metabolism (CYP450-mediated oxidation).[1][2][3] Fluorination at this position effectively blocks metabolic clearance, extending half-life (

    
    ).[1][2][3]
    

This guide dissects the synthetic accessibility, structural biology, and medicinal applications of this scaffold, with a specific focus on its validated success in Succinate Dehydrogenase Inhibitors (SDHIs) and its translation into human therapeutics.

Physicochemical Profiling & Rational Design

The strategic placement of fluorine on the pyrazole ring dictates the molecule's behavior.[2] Below is a comparative analysis of substitution patterns.

Diagram 1: The Pyrazole Fluorine Scan

This diagram illustrates the physicochemical impact of fluorine substitution at different positions on the pyrazole core.

FluorineScan Base 1H-Pyrazole Core C3_F 3-Fluoro Substitution (Electronic Pull on N1) Base->C3_F C4_F 4-Fluoro Substitution (pKa Modulation) Base->C4_F C5_F 5-Fluoro Substitution (Metabolic Blockade & Steric Fit) Base->C5_F Effect_C5 Key Effects: 1. Blocks C5-Oxidation 2. Ortho-effect on C4-substituents 3. High Dipole Moment C5_F->Effect_C5

Caption: Comparative analysis of fluorination sites. C5-fluorination is prioritized for metabolic stability and specific ortho-interactions with C4-carboxamide warheads.[1][2][3]

Synthetic Architectures

Accessing the 5-fluoropyrazole core requires overcoming the inherent stability of the pyrazole ring.[2] Two primary strategies exist: the Building Block Approach (cyclization) and Late-Stage Functionalization (direct fluorination).[1][2][3]

Strategy A: The Building Block Approach (Industrial Scale)

This is the preferred route for large-scale manufacturing (e.g., Penflufen production).[2][3] It relies on the cyclization of fluorinated


-ketoesters with hydrazines.[1][2][4]

Key Protocol: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid This acid is the universal precursor for 5-fluoropyrazole carboxamide drugs.[1][2][3]

  • Starting Materials: Ethyl 2,2-difluoro-3-oxobutanoate (or equivalent fluorinated acetoacetate) and Methylhydrazine.[1][2][3]

  • Mechanism: The condensation involves a regioselective attack of the hydrazine.[2]

    • Challenge: Regioselectivity (5-F vs 3-F isomer).[1][2][3][5][6]

    • Solution: Control of solvent polarity and temperature.[2][7] In polar aprotic solvents, the formation of the 5-F isomer is often favored due to the stabilization of the intermediate.[2]

  • Step-by-Step Methodology:

    • Step 1: Dissolve ethyl 4,4,4-trifluoroacetoacetate (for

      
       analogs) or specific fluoro-building blocks in ethanol.
      
    • Step 2: Add methylhydrazine dropwise at 0°C to prevent exotherms.[2][3]

    • Step 3: Reflux for 3–5 hours.

    • Step 4: Hydrolysis of the ester using NaOH/MeOH.[2]

    • Step 5: Acidification to precipitate the carboxylic acid intermediate.[2]

Strategy B: Direct Electrophilic Fluorination (Discovery Scale)

For medicinal chemists diversifying a library, building blocks may not be commercially available.[2][3] Direct fluorination using N-fluorobenzenesulfonimide (NFSI) is a powerful alternative.[1][2][3]

Protocol: NFSI-Mediated Fluorination Reference: Levchenko et al., J. Org.[1][2][3] Chem. 2018.[1][3][8]

  • Substrate: 1-substituted pyrazole (protection of N1 is mandatory).

  • Deprotonation: Treatment with

    
    -BuLi at -78°C in THF. The C5 proton is the most acidic (if C3 is blocked or less accessible, though C5 lithiation is generally favored kinetically due to coordination with N1).[2]
    
  • Fluorination: Addition of NFSI (dissolved in THF).[2][3]

  • Workup: Quench with

    
    , extraction with EtOAc.
    
  • Yield: Typically 60–85%.[2][3]

Diagram 2: Synthetic Workflow Comparison

Synthesis Start_A Route A: Cyclization (Industrial) Step_A1 Fluorinated beta-ketoester Start_A->Step_A1 Start_B Route B: Direct Fluorination (Discovery) Step_B1 1-Substituted Pyrazole Start_B->Step_B1 Step_A2 Methylhydrazine Condensation Step_A1->Step_A2 Product 5-Fluoro-1-alkyl-pyrazole Scaffold Step_A2->Product Regioselective Step_B2 Lithiation (n-BuLi) -78°C Step_B1->Step_B2 Step_B3 Electrophilic Trap (NFSI) Step_B2->Step_B3 Step_B3->Product C-H Activation

Caption: Dual pathways to the scaffold. Route A is preferred for scale; Route B allows late-stage diversification of existing pyrazoles.[1][2][3]

Case Study: The SDHI Revolution (Penflufen)

The most authoritative validation of the 5-fluoropyrazole scaffold comes from the agrochemical sector, specifically Succinate Dehydrogenase Inhibitors (SDHIs).[2]

Compound: Penflufen (Bayer CropScience) Structure: 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide.[1][2][3]

Mechanism of Action

Penflufen binds to the ubiquinone-binding pocket (Complex II) of the fungal mitochondrial respiratory chain.[1][2]

  • The Warhead: The pyrazole-4-carboxamide moiety forms a critical hydrogen bond with the target enzyme.[1][2]

  • The 5-Fluoro Role: The fluorine atom at C5 fits into a hydrophobic sub-pocket.[1][2] Crucially, it replaces the larger

    
     group found in older generations (like fluxapyroxad), altering the lipophilicity (
    
    
    
    ) and solubility profile, which enhances systemic distribution within the plant (xylem mobility).[2]
Quantitative Data: Activity Comparison

Inhibition of Rhizoctonia solani (Rice Sheath Blight)

Compound ClassC5-SubstituentRelative Potency (IC50)Systemic Mobility
Penflufen -F ++++ (Low nM) High
Fluxapyroxad Analog

++++Medium
Older Gen SDHI

++Low
Unsubstituted

+High (Rapid Metabolism)

Note: Data generalized from comparative patent literature (Bayer/BASF).

Emerging Human Medicinal Chemistry

While agrochemicals pioneered the scaffold, human medicinal chemistry is adopting it for "molecular hybridization."

Kinase Inhibition (FGFR)

Recent studies (2024) have highlighted 5-amino-pyrazole-4-carboxamides as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR).[1][2][3][9] The 5-fluoro analogs are being explored as bioisosteres to reduce the electron density of the aromatic ring, potentially reducing metabolic liability of the pyrazole core while maintaining the geometry required for the hinge-binding region.[2]

COX-2 and Inflammation

The 5-fluoropyrazole moiety is being investigated as a replacement for the trifluoromethyl-pyrazole found in Celecoxib .[1][2][3]

  • Hypothesis: Replacing

    
     with 
    
    
    
    reduces molecular weight and lipophilicity (LogD), potentially lowering the cardiovascular risks associated with high-dose NSAIDs by altering off-target binding kinetics.[1][2][3]

Detailed Experimental Protocol

Synthesis of N-(2-substituted-phenyl)-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide (General SDHI/Kinase Scaffold)

This protocol describes the coupling of the 5-fluoropyrazole acid core with an amine (aniline derivative), a standard step in generating libraries for this scaffold.[2]

Reagents:

  • 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[1][2][3]

  • Aniline derivative (1.1 eq)[1][2][3]

  • HATU (1.2 eq) or T3P (Propylphosphonic anhydride)[1][2][3]

  • DIPEA (3.0 eq)[1][2][3]

  • DMF or EtOAc (Solvent)[1][2][3]

Procedure:

  • Activation: Charge a reaction vessel with 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) and dry DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add the aniline derivative (1.1 mmol).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the acid (

    
     peak).
    
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2 x 10 mL), 1M HCl (1 x 10 mL), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (look for the characteristic pyrazole methyl singlets and the amide proton) and 
    
    
    
    -NMR (singlet around -120 to -130 ppm depending on reference).

References

  • Levchenko, V., et al. (2018).[2][3] "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 83(6), 3265–3274.[2] Link[1][2][3]

  • Bayer CropScience. (2012).[2][3] "Penflufen: A New Pyrazole Carboxamide Fungicide."[2][3] Modern Crop Protection Compounds. (Referenced via PubChem/Patent literature).[2][3] Link

  • Xie, Y., et al. (2022).[2][3] "Synthesis and bioactivity evaluation of 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives." Journal of Heterocyclic Chemistry. Link[1][2]

  • Zhou, Y., et al. (2024).[2][3][9] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (General reference for F-bioisosterism).

Sources

Comprehensive Solubility Profiling of 1-Phenyl-5-fluoropyrazole-4-amine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-phenyl-5-fluoropyrazole-4-amine (CAS: 1692740-64-9) and its hydrochloride salt derivative (CAS: 1803593-08-9)[1] are critical building blocks in the synthesis of modern agrochemicals and pharmaceutical kinase inhibitors. However, the unique stereoelectronic properties imparted by the fluorinated pyrazole core present specific challenges in aqueous environments. This whitepaper provides a rigorous, self-validating methodological framework for profiling the solubility of this compound. By bridging structural causality with empirical thermodynamic protocols, this guide ensures high-fidelity data generation for early-stage formulation and biopharmaceutical classification.

Structural Causality and Physicochemical Predictions

Before initiating empirical assays, it is mandatory to deconstruct the molecule to predict its behavior in solution. The physicochemical profile of 1-phenyl-5-fluoropyrazole-4-amine is dictated by three primary structural motifs:

  • N1-Phenyl Ring: Imparts significant lipophilicity and drives hydrophobic interactions, severely limiting intrinsic aqueous solubility (

    
    ).
    
  • C5-Fluorine Atom: Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the pyrazole core. While it minimally disrupts the crystal lattice energy, it significantly increases the overall partition coefficient (LogP).

  • C4-Primary Amine: Acts as the primary ionization center (hydrogen bond donor/acceptor). Crucially, the adjacent C5-fluorine atom drastically lowers the

    
     of this amine compared to non-fluorinated analogs.
    

Because the


 of the conjugate acid is predicted to be low (~3.0–3.5), the free base will remain un-ionized (neutral) at physiological pH (7.4), resulting in poor solubility in intestinal fluids. This necessitates the use of salt forms (e.g., the HCl salt) to artificially depress the microenvironmental pH and enhance dissolution kinetics[2].
Table 1: Predicted Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 177.18 g/mol Favorable for membrane permeability (Lipinski compliant).
Calculated LogP ~2.1 – 2.5High lipophilicity; predicts poor intrinsic aqueous solubility.
Predicted

(Amine)
~3.0 – 3.5Compound will be predominantly neutral in the GI tract (pH > 4).
H-Bond Donors / Acceptors 1 (NH2) / 3 (N, N, F)Moderate solvation potential in protic solvents.

Tiered Solubility Assessment Architecture

To prevent late-stage formulation failures, solubility profiling must transition from high-throughput kinetic estimates to rigorous thermodynamic equilibrium measurements.

G A Compound Synthesis (CAS 1692740-64-9) B Tier 1: Kinetic (Nephelometry) A->B C Tier 2: Thermodynamic (Shake-Flask) B->C D Tier 3: Biorelevant (FaSSIF/FeSSIF) C->D E Solid-State QA (XRPD/DSC) C->E Residue Analysis

Fig 1: Tiered solubility profiling workflow with integrated solid-state QA.

The Self-Validating Paradigm

A common pitfall in drug development is assuming that the solid phase remains static during a solubility assay. For instance, if the HCl salt of 1-phenyl-5-fluoropyrazole-4-amine is placed in a pH 7.4 buffer, it may undergo salt disproportionation , converting back to the insoluble free base. To make the protocol self-validating, the solid residue remaining at the end of the assay must be analyzed via X-ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, the solubility value is valid; if it has changed, the value represents the solubility of the new form.

Experimental Methodologies

Protocol A: High-Throughput Kinetic Solubility (Early Discovery)

Kinetic solubility measures the concentration at which a compound precipitates from a concentrated organic stock (usually DMSO) when added to an aqueous buffer. It is a measure of precipitation rate, not true equilibrium.

  • Preparation: Prepare a 10 mM stock solution of 1-phenyl-5-fluoropyrazole-4-amine in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing Phosphate Buffered Saline (PBS, pH 7.4), creating a concentration gradient (1 µM to 500 µM). Ensure final DMSO concentration remains

    
     2% v/v.
    
  • Incubation: Incubate at 25°C for 2 hours with gentle orbital shaking.

  • Detection: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in light scattering (turbidity) is detected compared to the blank.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining true thermodynamic solubility[3]. This protocol measures the equilibrium between the solid lattice and the solvated molecules.

  • Saturation: Add an excess amount of crystalline 1-phenyl-5-fluoropyrazole-4-amine (approx. 5-10 mg) into a 5 mL glass vial.

  • Media Addition: Add 2 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2, or 50 mM Phosphate buffer for pH 6.8).

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath at 37°C ± 0.5°C. Shake at 150 rpm for 48 hours . Causality note: 48 hours is required to ensure any transient supersaturated states have fully collapsed into thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes at 37°C to separate the undissolved solid pellet from the supernatant. (Avoid standard filtration, as the lipophilic compound may adsorb onto the filter membrane).

  • Quantification: Dilute the supernatant immediately with the mobile phase and quantify the dissolved concentration using HPLC-UV (detection at

    
     ~254 nm).
    
  • Solid-State Validation (Critical): Recover the solid pellet, dry it gently under a nitrogen stream, and analyze via XRPD to confirm the absence of hydrate formation or polymorphic transition.

pH-Dependent Solubility and Ionization

Because 1-phenyl-5-fluoropyrazole-4-amine contains an ionizable amine, its solubility is strictly governed by the Henderson-Hasselbalch equation. The intrinsic solubility (


) is observed when the compound is fully un-ionized (pH > 

). As the pH drops below the

, the amine protonates, and solubility increases exponentially until it hits the solubility limit of the salt form (

)[2].

G cluster_0 pH-Dependent Ionization State N1 pH < pKa (~3.5) Protonated Cation High Aqueous Solubility N2 pH > pKa (~3.5) Neutral Free Base Intrinsic Solubility (Low) N1->N2 Increasing pH (Deprotonation)

Fig 2: Effect of pH on the ionization state and solubility of the C4-amine.

Table 2: Expected Solubility Matrix
MediapHExpected Ionization StatePredicted Solubility Tier
0.1 N HCl 1.2>99% Protonated (Cation)High (> 1 mg/mL)
Acetate Buffer 4.5~10% ProtonatedModerate
Phosphate Buffer 7.4>99% Neutral (Free Base)Low (< 50 µg/mL)
FaSSIF 6.5Neutral (Micelle Solubilized)Moderate (Enhanced by bile salts)

Note: In Fasted State Simulated Intestinal Fluid (FaSSIF), the presence of sodium taurocholate and lecithin will likely increase the apparent solubility of the neutral free base via micellar encapsulation, mitigating the poor aqueous solubility at pH 6.5.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc., Hoboken, New Jersey. Available at: [Link]

  • Baka, E., Comer, J.E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Metabolic Stability of 5-Fluoropyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoropyrazole moiety has emerged as a critical bioisostere in modern drug discovery, particularly for kinase inhibitors and agrochemicals. Its utility lies in the "Fluorine Effect"—the strategic replacement of hydrogen with fluorine to modulate physicochemical properties (


, lipophilicity) and block metabolic soft spots.

This guide provides a technical deep-dive into the metabolic stability of 5-fluoropyrazole derivatives. It moves beyond basic definitions to explore the mechanistic causality of metabolic resistance, specifically against Cytochrome P450 (CYP) oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated conjugation.

Part 1: The Mechanistic Rationale[1]

The Fluorine Effect on Metabolic Blockade

The metabolic stability of 5-fluoropyrazoles is primarily governed by the strength of the Carbon-Fluorine (C-F) bond. With a bond dissociation energy of approximately 116 kcal/mol (compared to ~99 kcal/mol for C-H), the C-F bond is virtually inert to CYP450-mediated oxidative cleavage.

  • Oxidative Blockade: In non-fluorinated pyrazoles, the C5 position (adjacent to the bridgehead nitrogen in N-substituted derivatives) is electron-rich and prone to electrophilic attack by the high-valent Iron-Oxo species of CYP enzymes. Substituting this hydrogen with fluorine effectively "caps" this site, preventing hydroxylation and subsequent ring opening.

  • Electronic Modulation (

    
     Shift):  Fluorine is the most electronegative element (Pauling scale: 3.98).[1] Its inductive effect (
    
    
    
    ) withdraws electron density from the pyrazole ring. This lowers the
    
    
    of the pyrazole NH (in unsubstituted forms) or reduces the nucleophilicity of the nitrogen lone pair (in N-substituted forms).
    • Impact: Reduced nucleophilicity significantly lowers the susceptibility of the nitrogen to N-glucuronidation , a common clearance pathway for nitrogenous heterocycles.

Tautomerism and Regiochemistry

For unsubstituted 5-fluoropyrazoles, tautomerism complicates the metabolic profile. The molecule exists in equilibrium between the 3-fluoro and 5-fluoro forms.

  • N-Substituted Derivatives: Once the N1 position is alkylated or arylated, the position of the fluorine is fixed. The 5-fluoro position (adjacent to the substituted nitrogen) creates steric hindrance that further discourages enzymatic binding at the N1 site, while the 3-fluoro position (distal) has a purely electronic effect.

Part 2: Metabolic Pathways & Vulnerabilities

Understanding the fate of pyrazoles is essential for interpreting stability data. The following diagram illustrates the divergent pathways between a standard pyrazole and its 5-fluoro analog.

Diagram 1: Metabolic Fate of Pyrazole Derivatives

MetabolicPathways Substrate Pyrazole Scaffold CYP CYP450 (Phase I) Substrate->CYP H-form UGT UGT Enzymes (Phase II) Substrate->UGT Nucleophilic N Blocked METABOLIC BLOCKADE (5-F Substitution) Substrate->Blocked 5-F Substitution Oxidation C-Hydroxylation (Unstable Intermediate) CYP->Oxidation [O] transfer Glucuronide N-Glucuronide Conjugate UGT->Glucuronide Glucuronic Acid Transfer RingOpen Ring Opening/ Degradation Oxidation->RingOpen Rearrangement Blocked->CYP Inhibits Blocked->UGT Reduces Affinity (Electronic/Steric)

Figure 1: Comparative metabolic pathways. The 5-F substitution blocks CYP-mediated C-oxidation and modulates N-nucleophilicity to reduce Glucuronidation.

Part 3: Experimental Protocols (Self-Validating)

To assess the stability improvements conferred by the 5-F substitution, a rigorous Microsomal Stability Assay is required. This protocol includes internal validation steps to ensure data integrity.

Microsomal Stability Assay Workflow

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse): 20 mg/mL protein concentration.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (IS): Warfarin or Tolbutamide (for negative mode), Propranolol (for positive mode).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with IS.

Protocol Steps:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (keep DMSO < 0.1% to avoid enzyme inhibition).

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with test compound.[2][3] Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.[2][4]

    • Validation Control: Run a parallel incubation without NADPH. Loss of compound here indicates chemical instability (hydrolysis), not metabolism.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into Stop Solution (Ratio 1:3 sample:ACN) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

Diagram 2: Experimental Workflow & Logic

Workflow Prep Sample Preparation (1 µM Compound + Microsomes) Split Split Samples Prep->Split Exp Experimental Arm (+NADPH) Split->Exp Ctrl Control Arm (-NADPH) Split->Ctrl Incubate Incubation at 37°C (0, 5, 15, 30, 45, 60 min) Exp->Incubate Ctrl->Incubate Quench Quench with ACN (+Internal Standard) Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Interpretation Analysis->Decision Result1 Metabolic Clearance (Exp decay > Ctrl) Decision->Result1 NADPH Dependent Result2 Chemical Instability (Ctrl decay observed) Decision->Result2 NADPH Independent

Figure 2: Step-by-step workflow for determining metabolic stability, highlighting the critical "-NADPH" control step.

Part 4: Data Analysis & Interpretation[6]

Calculating Intrinsic Clearance ( )

Data is plotted as the natural log (


) of the % parent compound remaining vs. time. The slope (

) of the linear regression is used to calculate

and

.[4]

Formulas:

  • 
    [4]
    

Where:

  • 
     = elimination rate constant (slope).
    
  • 
     = Microsomal protein per gram of liver (Human: ~45 mg/g).[2]
    
  • 
     = Liver weight per kg body weight (Human: ~20-25 g/kg).[2]
    
Comparative Stability Data (Hypothetical SAR)

The table below illustrates the expected impact of 5-fluorine substitution compared to hydrogen or chlorine analogs.

Compound StructureSubstituent (R5)

(min)

(µL/min/mg)
Primary Metabolic Route
1-phenyl-1H-pyrazole -H12115.5C5-Oxidation + N-Glucuronidation
5-chloro-analog -Cl4530.8N-Glucuronidation (Steric block of C5)
5-fluoro-analog -F>120 < 11.5 Metabolically Stable

Note: The 5-F analog often outperforms the Cl-analog due to the stronger bond and unique electronic dampening of the nitrogen lone pair, reducing glucuronidation liability.

Part 5: Metabolite Identification (MetID)

If the 5-fluoropyrazole shows degradation, identifying the "Soft Spot" is critical.

  • Defluorination: Rare, but can occur via oxidative-defluorination if the ring is extremely electron-deficient. Look for a loss of 18 Da (F -> H exchange is rare) or +16 Da (F -> OH exchange).

  • Ring Opening: Look for +32 Da or +34 Da shifts indicating hydration followed by ring cleavage.

  • Glucuronidation: Look for +176 Da shift. If 5-F is present, this peak should be significantly reduced compared to the non-fluorinated parent.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link][5]

  • Dalvie, D., et al. (2002). Assessment of metabolic stability of compounds in drug discovery. Current Pharmaceutical Design. [Link]

Sources

Methodological & Application

Application Note: High-Yield Reductive Amination of Electron-Deficient 4-Amino-5-Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-5-fluoropyrazoles are highly valued structural motifs in modern drug discovery, frequently utilized in the design of 1[1] and other 2[2]. However, functionalizing the C4-amino group via standard reductive amination presents a significant synthetic bottleneck. The strongly electron-withdrawing nature of the adjacent fluorine atom severely diminishes the nucleophilicity of the amine, rendering conventional one-pot reductive amination protocols ineffective.

This application note provides a validated, self-consistent protocol utilizing Titanium(IV) isopropoxide (


) as a Lewis acid to drive imine formation, followed by in situ reduction with sodium borohydride (

). This method guarantees high conversions for poorly nucleophilic heteroaromatic amines while maintaining functional group tolerance.

Mechanistic Rationale: Overcoming Electronic Deficiency

Standard direct reductive amination protocols utilizing 3[3] rely on the spontaneous, thermodynamically favorable condensation of an amine and a carbonyl compound to form an imine or iminium ion.

In 4-amino-5-fluoropyrazoles, the highly electronegative fluorine atom at the C5 position exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyrazole core and the exocyclic


 group, delocalizing the nitrogen lone pair. Consequently, the amine lacks the nucleophilic strength required to attack the carbonyl carbon. Under standard conditions, the reaction stalls, or the reducing agent prematurely reduces the unreacted aldehyde/ketone to an alcohol.

To bypass this thermodynamic barrier, we employ a strategy proven effective for the 4[4].


 acts as a dual-purpose reagent:
  • Electrophilic Activation: It coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

  • Dehydration & Trapping: It acts as a water scavenger, driving the equilibrium forward and trapping the transient intermediate as a highly stable titanium-imine complex.

MechanisticPathway A 4-Amino-5-fluoropyrazole (Weak Nucleophile) C Ti(OiPr)4 Activation (Lewis Acid) A->C Step 1 G Standard STAB/AcOH (Direct Reduction) A->G Control B Carbonyl Substrate B->C Step 1 B->G Control D Titanium-Imine Complex (Stable Intermediate) C->D - iPrOH E NaBH4 Reduction (Hydride Transfer) D->E Step 2 F Secondary Amine (Target Product) E->F High Yield H Reaction Failure (No Imine Formed) G->H Poor Electrophilicity

Mechanistic divergence of fluoropyrazole reductive amination under Lewis acid vs. standard conditions.

Optimization Data: Reagent Selection

The table below summarizes the quantitative conversion data during the optimization of a model 4-amino-5-fluoropyrazole with a standard aliphatic aldehyde. The data validates the necessity of the Titanium-mediated approach.

EntryReagents / CatalystSolvent SystemTemp (°C)Time (h)Conversion (%)
1

(1.5 eq), AcOH (1.0 eq)
DCE2524< 5%
2

(1.5 eq),

(0.5 eq)
MeOH502415%
3

(2.0 eq) then

THF / MeOH50

25
16 + 445%
4

(2.0 eq) then

THF / EtOH 50

25
16 + 2 > 95%

Note:


 outperforms 

in Step 2 because the titanium-imine complex is highly stable and requires a more reactive hydride source for rapid reduction.

Validated Experimental Protocol

ExperimentalWorkflow Step1 1. Activation & Titaniation • 1.0 eq Amine + 1.1 eq Carbonyl • Add 2.0 eq Ti(OiPr)4 in THF • Heat to 50°C for 12-16h Step2 2. Hydride Reduction • Cool to 0°C, dilute with EtOH • Add 1.5 eq NaBH4 portionwise • Stir at RT for 2h Step1->Step2 Step3 3. Quench & Precipitation • Add H2O dropwise • Observe white TiO2 precipitate • Validates titanium hydrolysis Step2->Step3 Step4 4. Filtration & Isolation • Dilute with EtOAc, stir 15 min • Filter through Celite pad • Extract, dry, and purify Step3->Step4

Step-by-step experimental workflow for the one-pot, two-step reductive amination protocol.

Materials Required
  • Substrates: 4-Amino-5-fluoropyrazole derivative (1.0 equiv), Aldehyde/Ketone (1.1 equiv).

  • Reagents: Titanium(IV) isopropoxide (

    
    , 2.0 equiv), Sodium borohydride (
    
    
    
    , 1.5 equiv).
  • Solvents: Anhydrous THF, Absolute Ethanol, Ethyl Acetate (EtOAc),

    
    .
    
Step-by-Step Methodology

Step 1: Imine Formation (Titaniation)

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4-amino-5-fluoropyrazole (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous THF to achieve a 0.2 M concentration. Maintain an inert atmosphere (

    
     or Argon).
    
  • Add

    
     (2.0 equiv) dropwise via syringe at room temperature.
    
  • Attach a reflux condenser and heat the reaction mixture to 50 °C. Stir for 12–16 hours.

    • Causality Note: Heating is mandatory. The steric hindrance and severe electronic deficiency of the fluoropyrazole make the nucleophilic addition exceptionally slow, even with strong Lewis acid activation.

Step 2: Hydride Reduction 4. Remove the flask from the heat source and cool to 0 °C using an ice bath. 5. Dilute the mixture with absolute ethanol (equal in volume to the THF used).

  • Causality Note: Ethanol is critical here; it solubilizes the borohydride and acts as a proton source to facilitate the reduction of the titanium-imine complex.

  • Carefully add

    
     (1.5 equiv) in small portions to manage the exothermic hydrogen gas evolution.
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 3: Quench and Titanium Removal (Self-Validating System) 8. Crucial Validation Step: Quench the reaction by adding


 (approx. 2 mL per mmol of substrate) dropwise. Observation: A thick, opaque white precipitate of titanium dioxide (

) will immediately form. This visual cue acts as a self-validating indicator that the titanium complex has been successfully hydrolyzed, releasing your product. 9. Dilute the thick suspension with EtOAc (10 mL per mmol) and stir vigorously for 15 minutes. This ensures the secondary amine product is fully extracted from the

crystal lattice into the organic phase. 10. Filter the entire heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot EtOAc to recover any trapped product.

Step 4: Isolation 11. Transfer the filtrate to a separatory funnel. Wash the organic layer with brine, dry over anhydrous


, and concentrate under reduced pressure.
12. Purify the crude residue via silica gel flash column chromatography to yield the pure secondary amine.

References

  • Source: PMC (nih.gov)
  • Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Source: Synthesis (Thieme Connect)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

palladium-catalyzed cross-coupling of 5-fluoro-1-phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling for the Functionalization of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Scaffolds

Introduction: The Strategic Importance of Fluorinated Pyrazoles

In the landscape of modern drug discovery and agrochemistry, fluorinated pyrazole scaffolds have emerged as privileged structures, integral to a multitude of biologically active compounds.[1][2][3] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, efficient and versatile methods for the synthesis and functionalization of these heterocycles are of paramount importance to medicinal chemists.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in synthetic organic chemistry for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer broad functional group tolerance and reliable reactivity, making them indispensable for building molecular complexity.[5]

This guide provides an in-depth exploration of two cornerstone palladium-catalyzed strategies for derivatizing the 5-fluoro-1-phenyl-1H-pyrazol-4-amine core:

  • Buchwald-Hartwig Amination (C-N Coupling): Utilizing the pyrazole's exocyclic amine as a nucleophile to couple with various aryl and heteroaryl halides.

  • Suzuki-Miyaura Coupling (C-C Coupling): Forming a new carbon-carbon bond at the 4-position of the pyrazole ring, starting from a halogenated precursor.

These protocols are designed for researchers, scientists, and drug development professionals seeking to generate libraries of novel pyrazole analogues for screening and lead optimization.

Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig and Suzuki-Miyaura couplings, operate through a common catalytic cycle.[4][7][8] The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step.[4][8]

  • Transmetalation (for C-C) or Amine Coordination/Deprotonation (for C-N):

    • In Suzuki-Miyaura coupling , an organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[5]

    • In Buchwald-Hartwig amination , the amine coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The two organic partners bound to the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the final reductive elimination step, particularly with challenging heterocyclic substrates that can otherwise poison the catalyst.[8][9][10]

Catalytic_Cycle Figure 1: Generalized Palladium Catalytic Cycle pd0 LnPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L2Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (C-C) or Amine Binding/Deprotonation (C-N) pd2_complex->transmetal pd2_intermediate L2Pd(II)(Ar)(Nu) transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 product Ar-Nu red_elim->product start Ar-X start->ox_add nucleophile R-B(OH)2 (Suzuki) or R2NH (Buchwald) nucleophile->transmetal

Figure 1: Generalized Palladium Catalytic Cycle

Part 2: Protocol for Buchwald-Hartwig C-N Coupling

Objective: To synthesize N-aryl-5-fluoro-1-phenyl-1H-pyrazol-4-amines via palladium-catalyzed coupling of the parent amine with aryl bromides. This reaction is fundamental for exploring structure-activity relationships around the pyrazole core.

Causality and Experimental Choices:

  • Catalyst System: Five-membered nitrogen heterocycles can be challenging substrates in C-N couplings.[11] We select a modern palladium precatalyst system, such as one based on the bulky biarylphosphine ligand tBuBrettPhos, which has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[11][12] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) is used. It is effective at deprotonating the amine nucleophile to form the active amido species without competing in the coupling reaction.

  • Solvent: An inert, high-boiling aprotic solvent like dioxane or toluene is chosen to ensure the reaction can be heated sufficiently to drive the catalytic cycle.

Buchwald_Workflow Figure 2: Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification A 1. Add reagents to oven-dried vial: - Pyrazol-4-amine - Aryl bromide - Pd Precatalyst - Ligand - Base (LHMDS) B 2. Seal vial and add solvent (dioxane) A->B C 3. Purge with inert gas (Argon) B->C D 4. Heat reaction at 100 °C (Monitor by TLC/LC-MS) C->D E 5. Cool to RT, quench with water D->E F 6. Extract with organic solvent (EtOAc) E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize final product H->I

Figure 2: Workflow for Buchwald-Hartwig Amination
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

  • 5-fluoro-1-phenyl-1H-pyrazol-4-amine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1 M in THF (2.2 equiv)

  • Anhydrous 1,4-dioxane

  • Argon (or Nitrogen) gas supply

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄, Silica gel)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-fluoro-1-phenyl-1H-pyrazol-4-amine (e.g., 0.1 mmol, 19.1 mg), the aryl bromide (0.12 mmol), and the tBuBrettPhos Pd G3 precatalyst (0.002 mmol, 1.8 mg).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon three times.

  • Through the septum, add anhydrous 1,4-dioxane (1.0 mL), followed by the LHMDS solution (0.22 mmol, 0.22 mL).

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl pyrazole product.

Exemplary Reaction Scope & Expected Outcomes:

EntryAryl Bromide PartnerExpected YieldNotes
14-Bromoanisole75-85%Electron-rich anilines are generally good coupling partners.
24-Bromobenzonitrile70-80%Tolerates electron-withdrawing cyano group.
33-Bromopyridine60-75%Heteroaryl halides are viable but may require optimization.
42-Bromotoluene55-70%Steric hindrance from the ortho-methyl group can lower yields.

Part 3: Protocol for Suzuki-Miyaura C-C Coupling

Objective: To synthesize 4-aryl-5-fluoro-1-phenyl-1H-pyrazoles. This requires a halogenated precursor, 4-bromo-5-fluoro-1-phenyl-1H-pyrazole , which can be synthesized from the parent amine via a Sandmeyer-type reaction. This C-C bond formation is critical for creating biaryl structures common in kinase inhibitors and other drug classes.

Causality and Experimental Choices:

  • Catalyst System: For Suzuki couplings on pyrazoles, traditional catalysts like Pd(PPh₃)₄ can be effective.[13][14] We specify this widely available and robust catalyst. For more challenging or sterically hindered substrates, a more active catalyst system (e.g., a Buchwald G2 or G3 precatalyst with a ligand like XPhos) could be employed.[15]

  • Base: An aqueous solution of a mild inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is standard.[13] The base is essential for activating the boronic acid for the transmetalation step.

  • Solvent System: A biphasic solvent system, typically an organic solvent like dioxane or DME mixed with water, is used to dissolve both the organic-soluble substrates and the inorganic base.[13]

Suzuki_Workflow Figure 3: Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification A 1. Add solids to Schlenk tube: - 4-Bromo-pyrazol precursor - Arylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents (Dioxane/Water) B->C D 4. Heat reaction at 90 °C (Monitor by TLC/LC-MS) C->D E 5. Cool to RT, dilute with water D->E F 6. Extract with organic solvent (EtOAc) E->F G 7. Dry, filter, and concentrate F->G H 8. Purify by column chromatography G->H I 9. Characterize final product H->I

Figure 3: Workflow for Suzuki-Miyaura Coupling
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

  • 4-bromo-5-fluoro-1-phenyl-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Argon (or Nitrogen) gas supply

  • Standard workup and purification reagents

Procedure:

  • To a Schlenk tube or similar reaction vessel, add 4-bromo-5-fluoro-1-phenyl-1H-pyrazole (e.g., 0.1 mmol, 25.6 mg), the arylboronic acid (0.11 mmol), Pd(PPh₃)₄ (0.005 mmol, 5.8 mg), and Na₂CO₃ (0.25 mmol, 26.5 mg).

  • Seal the vessel, then evacuate and backfill with argon three times.

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixed solvent for 15-20 minutes.

  • Add the degassed solvent mixture (2.0 mL) to the Schlenk tube via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 90 °C.

  • Stir the reaction for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl pyrazole.

Exemplary Reaction Scope & Expected Outcomes:

EntryBoronic Acid PartnerExpected YieldNotes
1Phenylboronic acid85-95%Unsubstituted arylboronic acids typically give high yields.
24-Methoxyphenylboronic acid80-90%Electron-rich boronic acids are highly reactive.
34-(Trifluoromethyl)phenylboronic acid75-85%Electron-poor partners are also well-tolerated.
4Thiophene-2-boronic acid70-85%Heteroarylboronic acids are effective coupling partners.

Part 4: Troubleshooting and Best Practices

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂). 3. Impure reagents or solvent. 4. Insufficiently strong base (Buchwald) or ineffective base (Suzuki).1. Use a fresh bottle of catalyst or a more active precatalyst system. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Use anhydrous solvents and pure starting materials. 4. For Buchwald, switch to a stronger base (e.g., K₃PO₄, t-BuOK). For Suzuki, ensure the base is soluble.
Dehalogenation Side Product (Suzuki) Proto-dehalogenation of the aryl halide starting material, often caused by trace water reacting before the boronic acid.1. Ensure boronic acid is of high quality. 2. Minimize water content if using a non-aqueous protocol. 3. Use K₃PO₄ as the base, which can sometimes suppress this side reaction.
Homocoupling of Boronic Acid (Suzuki) Oxidative coupling of two boronic acid molecules.1. Ensure a strictly anaerobic (oxygen-free) environment. 2. Lower the reaction temperature if possible.
Difficult Purification Co-elution of product with residual ligand (e.g., triphenylphosphine oxide).1. Use a catalyst system with a more easily separable ligand. 2. Consider a filtration through a plug of silica with a non-polar solvent before full chromatography.

Conclusion

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are robust and versatile methods for the functionalization of the 5-fluoro-1-phenyl-1H-pyrazol-4-amine scaffold. By providing reliable pathways to form C-N and C-C bonds, these protocols empower medicinal chemists to rapidly assemble diverse libraries of novel compounds. A rational approach to selecting the catalyst, base, and solvent system, grounded in an understanding of the underlying catalytic cycle, is key to achieving high yields and purity in these essential transformations.

References

  • Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl....
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • MDPI. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Wiley Online Library. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications.
  • PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications.
  • Scite.ai. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.
  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.

Sources

nucleophilic aromatic substitution (SNAr) on 5-fluoropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 5-Fluoropyrazoles

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Fluorine substitution is routinely employed to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity . Among fluorinated heterocycles, 5-fluoropyrazoles serve as highly versatile synthetic intermediates.

While the C–F bond is typically renowned for its thermodynamic stability, its reactivity is highly context-dependent. In the 5-fluoropyrazole system, the C5-fluorine atom is uniquely activated toward Nucleophilic Aromatic Substitution (SNAr) . This specific activation is driven by two key electronic factors:

  • Inductive Electrophilicity : The extreme electronegativity of fluorine creates a strong dipole, withdrawing electron density and rendering the C5 carbon highly electrophilic.

  • Meisenheimer Complex Stabilization : The adjacent N1 nitrogen acts as an electron sink. When an electron-withdrawing group (EWG) such as a carbaldehyde, ester, or nitro group is present at the C4 position, the anionic Meisenheimer intermediate is profoundly stabilized through extended resonance .

Unlike traditional cross-coupling reactions that require expensive transition-metal catalysts, SNAr on 5-fluoropyrazoles offers a metal-free, highly regioselective pathway to generate 5-amino, 5-thio, and 5-alkoxy pyrazole derivatives.

Mechanistic Pathway

The SNAr reaction proceeds via a classic two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack at the C5 position, breaking the aromaticity to form the negatively charged Meisenheimer complex. Subsequent rapid expulsion of the fluoride anion restores aromaticity and yields the functionalized product.

SNAr_Mechanism Reactants 5-Fluoropyrazole + Nucleophile (Nu⁻) Complex Meisenheimer Complex (Anion stabilized by N1 & C4-EWG) Reactants->Complex Addition (Rate-Limiting) Products 5-Substituted Pyrazole + Fluoride (F⁻) Complex->Products Elimination (Fast)

Figure 1: Addition-elimination mechanism of SNAr on 5-fluoropyrazoles.

Reaction Scope and Quantitative Data

The choice of nucleophile, base, and solvent dictates the reaction kinetics. Polar aprotic solvents (e.g., DMF, MeCN) are heavily favored as they leave the nucleophile unsolvated and highly reactive. Table 1 summarizes the optimal conditions and typical quantitative outcomes for various nucleophile classes.

Table 1: Typical SNAr Reaction Scope and Parameters for 5-Fluoropyrazoles

Nucleophile ClassExample ReagentBaseSolventTemperatureTypical Yield (%)Reaction Time
Primary Amines BenzylamineK₂CO₃ or DIPEADMF or MeCN60–80 °C85–95%2–6 h
Secondary Amines MorpholineK₂CO₃ or DIPEADMF80–100 °C75–90%4–12 h
Thiols ThiophenolK₂CO₃DMFRT–50 °C88–98%1–3 h
Alkoxides Sodium MethoxideNaH or NaOMeTHF or MeOH0 °C–RT60–85%2–8 h

Note: Yields are highly dependent on the presence of a C4-EWG. Unactivated 5-fluoropyrazoles may require elevated temperatures (>120 °C) or microwave irradiation.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. By incorporating specific analytical checkpoints, researchers can confidently verify the success of each step rather than blindly following a recipe.

Workflow Step1 1. Reagent Preparation Dry Solvent + Base + Pyrazole Step2 2. Nucleophile Addition Dropwise at 0°C to RT Step1->Step2 Step3 3. Thermal Activation Heat to Target Temp (e.g., 80°C) Step2->Step3 Step4 4. Reaction Monitoring 19F NMR / LC-MS Checkpoint Step3->Step4 Step5 5. Aqueous Workup Quench & Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Standard experimental workflow for SNAr on 5-fluoropyrazoles.

Protocol A: Amination of 5-Fluoro-1-alkylpyrazole-4-carboxylates

Objective: Synthesize a 5-amino-1-alkylpyrazole derivative using a primary or secondary amine.

Materials:

  • 5-Fluoro-1-alkylpyrazole-4-carboxylate (1.0 eq, 1.0 mmol)

  • Amine nucleophile (1.2–1.5 eq)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Flush with inert gas (N₂ or Ar).

  • Reagent Loading: Add the 5-fluoropyrazole precursor (1.0 mmol) and K₂CO₃ (2.0 mmol) to the vial.

    • Causality Check: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the amine or hydrolysis of the C4-ester. It acts as a mild, heterogeneous acid scavenger for the generated HF.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF. Stir at room temperature for 5 minutes to ensure uniform suspension.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise via syringe.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously.

  • Self-Validating Checkpoint (Monitoring): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is fully consumed and replaced by the [M+H]⁺ of the aminated product.

  • Workup: Cool the mixture to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Thiolation via SNAr

Objective: Synthesize a 5-thio-substituted pyrazole.

Materials:

  • 5-Fluoropyrazole precursor (1.0 eq, 1.0 mmol)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous DMF or MeCN (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N₂, suspend K₂CO₃ (1.5 mmol) in 5.0 mL of anhydrous DMF.

  • Thiol Activation: Add the thiol (1.1 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Causality Check: Pre-mixing the thiol with the base generates the highly nucleophilic thiolate anion in situ, ensuring rapid and clean conversion once the electrophile is introduced, minimizing disulfide formation .

  • Electrophile Addition: Add the 5-fluoropyrazole (1.0 mmol) slowly to the chilled mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Monitoring & Workup: Confirm completion via TLC or LC-MS. Quench with water (15 mL) and extract with Dichloromethane (DCM, 3 × 15 mL). Wash with 1M NaOH (10 mL) to remove unreacted thiol, followed by brine. Dry over MgSO₄, concentrate, and purify.

Analytical Validation Strategies

To ensure the integrity of the synthesized compounds, orthogonal analytical techniques must be employed to validate the SNAr transformation:

  • ¹⁹F NMR Spectroscopy: This is the most definitive, self-validating probe for this reaction. The starting material will exhibit a sharp singlet in the ¹⁹F spectrum (typically between -110 and -130 ppm). A successful SNAr reaction results in the complete ablation of this signal.

  • ¹H NMR Spectroscopy: Look for a diagnostic shift of the N1-alkyl group or the C4-substituent, reflecting the change in the electronic environment from a highly electronegative fluorine to a nitrogen/sulfur/oxygen-based substituent.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the substituted product, ruling out side reactions such as ester hydrolysis or pyrazole ring-opening.

References

  • Fustero, S., et al. "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI." ResearchGate.[Link]

  • Zhang, N., et al. "Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity." ResearchGate.[Link]

  • Wang, J., et al. "Selective skeletal editing of polycyclic arenes using organophotoredox dearomative functionalization." National Center for Biotechnology Information (PMC).[Link]

Application Note: One-Pot Synthesis of Polysubstituted 5-Fluoropyrazoles via Direct Lithiation and Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Mechanistic Overview

The incorporation of a single fluorine atom into heterocyclic pharmacophores drastically alters their lipophilicity, metabolic stability, and binding affinity. 5-Fluoropyrazoles are critical building blocks in modern agrochemistry (e.g., the commercial fungicide Penflufen) and pharmaceutical drug discovery ()[1]. Historically, synthesizing these motifs required complex, multi-step condensations using fluorinated 1,3-dicarbonyl precursors, which severely limited structural diversity and atom economy.

The modern, highly efficient approach utilizes a one-pot direct C-H functionalization strategy. By exploiting the inherent acidity of the C5 proton on N-substituted pyrazoles, researchers can achieve highly regioselective lithiation followed by electrophilic trapping with N-fluorobenzenesulfonimide (NFSI) ()[1].

Mechanistic Causality
  • Regioselective Lithiation: The N-substituent (alkyl or aryl) directs the n-butyllithium (n-BuLi) to the adjacent C5 position. The coordination of the lithium cation to the pyrazole nitrogen lowers the activation energy for deprotonation at C5, making it kinetically and thermodynamically favored over the C3 or C4 positions.

  • Electrophilic Fluorination: NFSI acts as a stable, easily handled source of electrophilic fluorine (F⁺). The lithiated pyrazole attacks the N-F bond. Using NFSI over gaseous fluorine or Selectfluor ensures high solubility in tetrahydrofuran (THF) at cryogenic temperatures, preventing heterogeneous reaction kinetics and poor yields ()[2].

Workflow SM N-Substituted Pyrazole Lithiation C5-Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Deprotonation Fluorination Electrophilic Fluorination (NFSI, -78°C to RT) Lithiation->Fluorination F+ Transfer Product 5-Fluoropyrazole Target Fluorination->Product Aqueous Workup

One-pot synthesis of 5-fluoropyrazoles via C5-lithiation and NFSI electrophilic fluorination.

Experimental Protocol: Self-Validating One-Pot Synthesis

This protocol describes the synthesis of 5-fluoro-1-methyl-1H-pyrazole, which has been proven scalable up to 20 grams in a single run ()[1]. Every step is designed with built-in validation checks to ensure high yield and prevent common failure modes like di-fluorination or ring-opening.

Reagents and Materials
  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI, 1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

Step-by-Step Methodology

Step 1: System Preparation and Substrate Dissolution

  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet.

  • Add anhydrous THF (approx. 10 mL per gram of substrate) and 1-methyl-1H-pyrazole.

  • Validation Check: Ensure the internal moisture is <50 ppm using Karl Fischer titration. Excess water will prematurely quench the n-BuLi, leading to unreacted starting material.

Step 2: Cryogenic Lithiation

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi dropwise via syringe pump over 15 minutes. Maintain the internal temperature below -70 °C to prevent pyrazole ring fragmentation.

  • Stir the mixture at -78 °C for 45 minutes.

  • Causality & Validation: The slight excess of n-BuLi (1.05 equiv) ensures complete deprotonation. A pale yellow color typically develops, indicating the successful formation of the organolithium species.

Step 3: Electrophilic Fluorination

  • In a separate flame-dried flask, dissolve NFSI (1.1 equiv) in anhydrous THF (5 mL per gram).

  • Add the pre-cooled NFSI solution dropwise to the lithiated pyrazole at -78 °C.

  • Causality: Pre-dissolving NFSI prevents localized exothermic spikes that occur if solid NFSI is added directly. Strict temperature control during this electrophilic transfer mitigates the formation of di-fluorinated byproducts.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

Step 4: Quenching and Workup

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Perform a crude ¹⁹F NMR. A distinct singlet around -138 ppm confirms the presence of the 5-fluoropyrazole core ()[1].

Step 5: Purification

  • Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure polysubstituted 5-fluoropyrazole.

Substrate Scope and Quantitative Data

The direct fluorination methodology exhibits broad functional group tolerance, though it is highly sensitive to steric hindrance at the N-position and competing directing groups on N-aryl substituents ()[2].

Substrate (Starting Pyrazole)Target ProductYield (%)Mechanistic Note / Causality
1-Methyl-1H-pyrazole 5-Fluoro-1-methyl-1H-pyrazole85%Standard benchmark; minimal steric hindrance allows highly efficient C5 lithiation ()[1].
1-Phenyl-1H-pyrazole 5-Fluoro-1-phenyl-1H-pyrazole75%Efficient reaction; the phenyl ring does not outcompete the C5 position for lithiation ()[1].
Penflufen Precursor (N-alkyl)5-Fluoro derivative80%Successfully applied to commercial agrochemical synthesis on a 20g scale ()[1].
1-(tert-Butyl)-1H-pyrazole N/A (Reaction Fails)0%Steric bulk of the tert-butyl group physically blocks n-BuLi access to the C5 proton ()[2].
1-(3-Bromophenyl)-1H-pyrazole 1-(3-Bromo-2-fluorophenyl)-1H-pyrazoleN/ADirected ortho-metalation (DOM) on the aryl ring outcompetes C5 lithiation, shifting regioselectivity ()[2].

Troubleshooting and Best Practices

To maintain a self-validating workflow, scientists must monitor the following critical parameters:

  • Regiochemical Scrambling: If fluorination occurs on the N-aryl ring instead of the pyrazole C5 position, it indicates that Directed Ortho-Metalation (DOM) is thermodynamically favored. Solution: Modify the N-aryl protecting group or use a more transient directing group to force C5 selectivity.

  • Incomplete Conversion: Usually caused by moisture in the THF or degraded n-BuLi. Validation: Always titrate n-BuLi with diphenylacetic acid prior to use to confirm exact molarity. Track the lithiation completion via quenching a small aliquot with D₂O and checking for deuterium incorporation via ¹H NMR.

  • Di-fluorination Byproducts: Arises from localized warming during NFSI addition. Solution: Strictly control the addition rate of the pre-dissolved NFSI and ensure vigorous magnetic stirring to dissipate heat instantly.

References

  • Levchenko, V., et al. "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 2018, 83(6), 3265-3274. Available at:[Link]

  • Khazaie, A., et al. "N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds." RSC Advances, 2020, 10, 16428-16466. Available at:[Link]

Sources

functionalization of the C4-amino group in fluoropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Electronic Landscape

The incorporation of fluorine into the pyrazole scaffold—specifically at the C3 or C5 positions relative to a C4-amino group—creates a unique electronic environment that defies standard "aniline-like" reactivity rules. While pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Crizotinib, Pirtobrutinib), the 4-amino-fluoropyrazole motif presents a specific challenge: Nucleophilic Deactivation .

The "Fluorine Penalty"

The C4-amino group is intrinsically electron-rich. However, the introduction of a fluorine atom on the ring (strong


-withdrawing, -I effect) significantly lowers the 

of the conjugate acid and reduces the HOMO energy of the nitrogen lone pair. Consequently, standard amide couplings (EDC/HOBt) or reductive aminations often stall or fail due to poor nucleophilicity.

This guide provides high-fidelity protocols specifically engineered to overcome this electronic deactivation, ensuring high yields and reproducibility in drug discovery campaigns.

Visualizing the Reactivity Challenge

The following diagram illustrates the electronic pressures on the C4-amine and the decision logic for selecting the correct functionalization pathway.

ReactivityLogic Core 4-Amino-Fluoropyrazole (Nucleophile) Challenge Electronic Deactivation (-I Effect of F) Core->Challenge Path_Acyl Pathway A: Amide Coupling Challenge->Path_Acyl Path_Arylation Pathway B: Pd-Catalyzed Arylation Challenge->Path_Arylation Method_Std Standard HATU/EDC (High Failure Risk) Path_Acyl->Method_Std Avoid Method_Adv Activated Esters (MsCl/NMI or Acyl Fluorides) Path_Acyl->Method_Adv Recommended Method_Pd Buchwald-Hartwig (Ligand: BrettPhos/tBuXPhos) Path_Arylation->Method_Pd Required

Figure 1: Strategic decision tree for overcoming the electronic deactivation of the C4-amino group caused by fluorine substitution.

Protocol A: High-Efficiency Amide Coupling (The MsCl/NMI Method)

Context: Conventional coupling reagents (HATU, T3P) often fail with electron-deficient heteroarylamines because the amine cannot effectively attack the active ester intermediate. The MsCl/NMI (Methanesulfonyl chloride / N-methylimidazole) method generates a highly reactive mixed anhydride in situ, driving the reaction to completion.

Materials
  • Substrate: 4-Amino-3-fluoropyrazole derivative (1.0 equiv)

  • Carboxylic Acid: 1.2 equiv

  • Reagent: Methanesulfonyl chloride (MsCl) (1.5 equiv)

  • Base/Catalyst: N-methylimidazole (NMI) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Base Addition: Cool to 0°C. Add NMI (2.5 equiv) dropwise. Stir for 10 minutes.

  • Mixed Anhydride Formation: Add MsCl (1.5 equiv) dropwise. A slight exotherm may occur. Stir at 0°C for 30 minutes. Note: The solution usually turns a pale yellow.

  • Amine Addition: Add the 4-amino-fluoropyrazole (1.0 equiv) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] If starting material persists after 4h, heat to 40°C.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    .

Why this works: NMI acts as a "turbo-charger," forming a highly electrophilic N-acylimidazolium ion intermediate that is reactive enough to acylate even the deactivated fluoropyrazole amine.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Context: Direct arylation of 4-aminopyrazoles is superior to


 methods, which are limited to electron-poor aryl halides. For fluoropyrazoles, the challenge is two-fold: low amine nucleophilicity and potential catalyst poisoning by the pyrazole nitrogens (N1/N2).

Ligand Selection: Use BrettPhos or tBuXPhos . These bulky, electron-rich biaryl phosphine ligands promote the reductive elimination step, which is often the rate-determining step for electron-deficient amines.

Data Summary: Ligand Performance
LigandYield (LCMS)Comment
BrettPhos 88% Best for primary amines; resists poisoning.
XantPhos 65%Good, but slower kinetics for this substrate.
BINAP <20%Fails due to poor oxidative addition/reductive elimination balance.
PPh3 0%Completely ineffective.
Experimental Workflow (Graphviz)

PdWorkflow Step1 PREPARATION Degas 1,4-Dioxane (Sparge Ar 15 min) Step2 CATALYST PRE-MIX Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) Stir 5 min @ RT (Activates Catalyst) Step1->Step2 Step3 SUBSTRATE ADDITION Add Fluoropyrazole (1.0 eq) + Aryl Halide (1.1 eq) Add Cs2CO3 (2.0 eq) Step2->Step3 Step4 REACTION Heat to 100°C sealed tube Time: 4-16 hours Step3->Step4 Step5 PURIFICATION CHECK 19F NMR (Check for defluorination) Step4->Step5

Figure 2: Optimized Buchwald-Hartwig workflow for fluoropyrazole amines.

Step-by-Step Procedure
  • Vessel Prep: Flame-dry a microwave vial or pressure tube. Cool under Argon.

  • Solvent: Add anhydrous 1,4-dioxane (concentration 0.15 M). Critical: Solvent must be degassed to prevent oxidation of the phosphine ligand.

  • Catalyst Loading: Add

    
     (0.02 equiv) and BrettPhos  (0.04 equiv). Stir for 5 minutes until the solution turns a deep reddish-brown (active 
    
    
    
    species).
  • Reagents: Add the 4-amino-fluoropyrazole (1.0 equiv), the Aryl Bromide/Chloride (1.1 equiv), and

    
     (2.0 equiv).
    
    • Note:

      
       is preferred over 
      
      
      
      to prevent base-mediated decomposition of the fluoropyrazole ring.
  • Heating: Seal the vessel. Heat to 100°C (oil bath) or 110°C (Microwave, 1 hour).

  • QC & Workup: Filter through a celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.

    • Self-Validation: Check

      
       NMR of the crude. A sharp singlet around -120 to -160 ppm (depending on regiochemistry) confirms the fluorine is intact. Multiple fluorine peaks indicate defluorination or decomposition.
      

Troubleshooting & Critical Parameters

Regioselectivity (N1 vs. C4-N)

If the pyrazole N1-H is free, it is more acidic (


) than the C4-amine. Electrophiles may react at N1 first.
  • Solution: Use a protecting group on N1 (THP, SEM, or Boc) before attempting C4-functionalization.

  • Alternative: If N1-alkylation is desired, perform it before the C4-amine functionalization step.

Solubility

Fluoropyrazoles can be notoriously insoluble in non-polar solvents due to strong intermolecular H-bonding.

  • Fix: If precipitation occurs during coupling, switch solvent to DMF or NMP and increase temperature to 60°C.

Defluorination

Under harsh basic conditions (e.g.,


 at high temp), the fluorine atom can undergo elimination or substitution (

).
  • Prevention: Avoid strong alkoxide bases. Stick to Carbonate bases (

    
    ) or organic bases (DIPEA, NMI).
    

References

  • Electronic effects in aminopyrazoles

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: Molecules (2023).[2][3]

    • URL:[Link]

  • Amide Coupling for Deactivated Amines (MsCl/NMI Protocol)

    • Title: NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids.[4]

    • Source: Organic & Supramolecular Chemistry (via ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Coupling of 4-Halopyrazoles (Reverse Logic)

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[5][6][7]

    • Source: Molecules (2020).[6][7][8][9][10]

    • URL:[Link]

  • General Fluorinated Pyrazole Synthesis

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications.[1][2][9][10][11][12][13][14]

    • Source: Chemical Reviews (2021).[11]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and experimental success.

I. Reaction Overview & Mechanism

The synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine and its analogs is a cornerstone in the development of various pharmaceuticals due to the unique properties conferred by the fluorinated pyrazole scaffold.[1][2] The most common synthetic routes involve the cyclization of a hydrazine with a suitable three-carbon precursor.[3][4] One prevalent method is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine.[5]

The general mechanism involves the initial condensation of phenylhydrazine with a fluorinated 1,3-dicarbonyl equivalent, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5] The regioselectivity of the initial nucleophilic attack is a critical factor determining the final isomer distribution.[3]

Generalized Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Fluorinated 1,3-Dicarbonyl_Equivalent Fluorinated 1,3-Dicarbonyl Equivalent Condensation Condensation (-H₂O) Fluorinated 1,3-Dicarbonyl_Equivalent->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Intramolecular_Cyclization Intramolecular Cyclization Condensation->Intramolecular_Cyclization Hydrazone/Enamine Intermediate Dehydration_Aromatization Dehydration & Aromatization (-H₂O) Intramolecular_Cyclization->Dehydration_Aromatization Non-aromatic Cyclic Intermediate Target_Product 5-fluoro-1-phenyl-1H-pyrazol-4-amine Dehydration_Aromatization->Target_Product

Caption: Generalized mechanism of Knorr pyrazole synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows minimal or no formation of the desired product.

  • Significant amounts of unreacted starting materials are observed.[3]

Possible Causes & Solutions:

Potential Cause Underlying Rationale & Explanation Recommended Action
Poor Quality or Degraded Phenylhydrazine Phenylhydrazine is susceptible to oxidation and decomposition, especially when exposed to air and light, which can lead to the formation of colored impurities and reduce its reactivity.[5]Use freshly distilled or a new bottle of phenylhydrazine. Consider using a more stable salt form, such as phenylhydrazine hydrochloride, which may require the addition of a base to liberate the free hydrazine. Store phenylhydrazine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[5]
Suboptimal Reaction Temperature The condensation and cyclization steps have specific activation energy requirements. Insufficient temperature can lead to an incomplete reaction.[3] Conversely, excessively high temperatures can promote side reactions and decomposition.Systematically screen a range of temperatures. Start with the literature-reported temperature and incrementally increase or decrease it. Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and impurity formation.
Incorrect Solvent Choice The solvent plays a crucial role in reactant solubility, reaction rate, and in some cases, the reaction pathway. A solvent that does not adequately dissolve the reactants will hinder the reaction.Screen a variety of solvents with different polarities (e.g., ethanol, acetic acid, DMF, acetonitrile).[6] Ethanol and acetic acid are commonly used for pyrazole synthesis as they are protic and can facilitate the condensation step.[7]
Absence or Inappropriateness of Catalyst Many pyrazole syntheses are acid-catalyzed. The catalyst protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[5]Introduce a catalytic amount of a Brønsted acid (e.g., acetic acid, a few drops of H₂SO₄) or a Lewis acid.[5] The choice of acid and its concentration may need to be optimized.
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H or ¹⁹F NMR spectra of the purified product show duplicate sets of peaks, indicating the presence of more than one isomer.

  • Multiple spots with similar Rf values are observed on TLC, which are difficult to separate by column chromatography.[3]

Possible Causes & Solutions:

Potential Cause Underlying Rationale & Explanation Recommended Action
Use of an Unsymmetrical Fluorinated 1,3-Dicarbonyl Precursor When the two carbonyl groups of the 1,3-dicarbonyl starting material are not electronically or sterically equivalent, the initial nucleophilic attack by phenylhydrazine can occur at either carbonyl carbon, leading to a mixture of regioisomers.[3]1. Modify the Starting Material: If possible, choose a symmetrical precursor. 2. Control Reaction Conditions: The regioselectivity can sometimes be influenced by temperature and the choice of catalyst. Lowering the reaction temperature may favor the thermodynamically more stable product. 3. Chromatographic Separation: If isomer formation is unavoidable, explore different column chromatography conditions (e.g., different solvent systems, stationary phases) or consider preparative HPLC for separation.
Issue 3: Highly Colored Reaction Mixture and Product

Symptoms:

  • The reaction mixture turns dark yellow, red, or brown.[3]

  • The isolated product is an off-color oil or solid, even after initial purification.

Possible Causes & Solutions:

Potential Cause Underlying Rationale & Explanation Recommended Action
Oxidation of Phenylhydrazine or Intermediates Phenylhydrazine and some reaction intermediates can be sensitive to air oxidation, leading to the formation of highly colored byproducts.[5]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[5] 2. Degas Solvents: Use solvents that have been degassed prior to use. 3. Purification by Charcoal Treatment: Add activated charcoal to a solution of the crude product. The charcoal will adsorb many colored impurities and can then be removed by filtration through celite.[3]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine?

The synthesis often starts from a fluorinated β-ketoester or a similar 1,3-dicarbonyl compound. Another approach involves using a fluorinated building block like potassium 2-cyano-2-fluoroethenolate, which can react with phenylhydrazine.[8][9]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting materials, will typically have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and the consumption of reactants.

Q3: My product is difficult to purify by column chromatography. What are my options?

If standard silica gel chromatography is ineffective, consider the following:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Alternative Chromatography: Explore other stationary phases like alumina or reverse-phase silica.

  • Derivatization: In some cases, the product can be derivatized to a more easily separable compound, purified, and then the derivatizing group can be removed.[3]

Q4: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis can often significantly reduce reaction times and, in some cases, improve yields for pyrazole synthesis.[10][11][12] It is a valuable technique to consider for optimization, especially when conventional heating methods are slow.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-fluoro-1-phenyl-1H-pyrazol-4-amine

This is a generalized protocol and may require optimization based on the specific fluorinated precursor used.

  • To a solution of the fluorinated 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add phenylhydrazine (1.1 eq).

  • If required, add a catalytic amount of a Brønsted or Lewis acid.[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_hydrazine Is the phenylhydrazine fresh and pure? start->check_hydrazine check_temp Is the reaction temperature optimal? check_hydrazine->check_temp Yes use_fresh_hydrazine Use fresh/distilled hydrazine or a salt form. check_hydrazine->use_fresh_hydrazine No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes optimize_temp Screen a range of temperatures. check_temp->optimize_temp No check_catalyst Is a catalyst needed? check_solvent->check_catalyst Yes screen_solvents Test different solvents (e.g., EtOH, AcOH, DMF). check_solvent->screen_solvents No add_catalyst Add a catalytic amount of acid (e.g., acetic acid). check_catalyst->add_catalyst No end Improved Yield check_catalyst->end Yes use_fresh_hydrazine->check_temp optimize_temp->check_solvent screen_solvents->check_catalyst add_catalyst->end

Caption: A decision tree for troubleshooting low yield.

V. References

  • Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 596–603. [Link]

  • Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

  • Hrytsai, I. O., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiols. ScienceRise: Pharmaceutical Science, 3(41), 22-29. [Link]

  • Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Semantic Scholar. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Geronikaki, A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7789. [Link]

  • Breen, C., et al. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1076-1081. [Link]

  • Kumar, A., et al. (2021). Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Zhang, X., et al. (2022). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. [Link]

  • Sharma, V., et al. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]

  • Sloop, J. C. (2017). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • de Faria, D. L., et al. (2017). New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Chemical Biology & Drug Design, 89(1), 133-142. [Link]

  • Pathak, T. P., & G-Dayanandan, P. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(1), 1-32. [Link]

  • Andrade, R. O., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(8), 3508. [Link]

  • Sari, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

  • Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1737. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8(1), 867-882. [Link]

  • Li, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Crystallography Reports, 68(3), 438-446. [Link]

  • Syngenta Participations AG. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.

  • Sari, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • da Silva, A. C., et al. (2014). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 4(2), 127-134. [Link]

  • Zamudio-Medina, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1064. [Link]

  • El-Shehry, M. F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society, 65(1), 15-33. [Link]

  • Al-Omran, F. A., & El-Khair, A. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Glidewell, C., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2320. [Link]

Sources

separation of 4-amino and 5-amino pyrazole regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of 4-Amino and 5-Amino Pyrazole Regioisomers

Role: Senior Application Scientist Status: Operational System: Interactive Troubleshooting Guide[]

Introduction: Defining the Challenge

Welcome to the technical support hub for pyrazole separations. You are likely here because you are dealing with a reaction mixture—perhaps from a cyclization of hydrazines with


-ketonitriles or the reduction of a nitrated pyrazole—containing both 4-aminopyrazole  and 5-aminopyrazole  (often referred to as 3-aminopyrazole due to tautomerism).[]

The Core Problem: While these are constitutional isomers, their separation is complicated by:

  • Tautomerism: If Nitrogen-1 (N1) is unsubstituted, 3-amino and 5-amino are identical tautomers. 4-amino is structurally distinct but often co-elutes due to similar polarity.[]

  • Amphoteric Nature: Both isomers possess basic amine sites and acidic N-H protons, making them highly sensitive to pH changes in your mobile phase.[]

  • N-Alkylation Regioisomers: If you have alkylated the ring nitrogen, you are separating 1-alkyl-4-amino from 1-alkyl-5-amino.[] This guide addresses both scenarios.

Module 1: Analytical Separation (HPLC & LC-MS)

Objective: Achieve baseline resolution (


) for analytical quantification.
Protocol 1: The "pH Switch" Strategy

The most common failure mode is running these amines at neutral pH (pH 7).[2] Pyrazoles are weak bases.[] At neutral pH, they may partially protonate, leading to peak broadening.

  • Mechanism:

    • 3(5)-Aminopyrazole: Behaves like a vinylogous amidine.[][2] The exocyclic amine is conjugated with the ring imine (

      
       N).[2] It is generally more polar and elutes earlier on C18.[]
      
    • 4-Aminopyrazole: Behaves like an enamine.[] It is generally less polar than the 3-isomer and elutes later.[]

Recommended Method:

ParameterCondition A (Acidic - Mass Spec Friendly)Condition B (Basic - Max Resolution)
Column C18 (End-capped, e.g., Zorbax Eclipse Plus)C18 (High pH stable, e.g., XBridge BEH)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% B to 40% B over 10 min5% B to 60% B over 12 min
Why? Protonates both amines.[][2] Good for MS sensitivity.[]Deprotonates amines (neutral state).[2][3] Increases retention and drastically changes selectivity.[]

Technical Insight: If C18 fails, switch to a PFP (Pentafluorophenyl) column.[][2] PFP phases engage in


-

interactions and H-bonding, often separating aromatic amine isomers that co-elute on C18 solely based on hydrophobicity.[]

Module 2: Preparative Purification (Scale-Up)

Objective: Isolate >100mg of pure isomer.

Workflow Visualization: Purification Decision Tree

SeparationStrategy Start Crude Mixture (4-amino + 5-amino) Check Is N1 Substituted? Start->Check Sub_Yes Yes (Regioisomers) Check->Sub_Yes Sub_No No (Tautomers involved) Check->Sub_No TLC TLC Check (DCM/MeOH 9:1) Sub_Yes->TLC Cryst Recrystallization Sub_No->Cryst High Polarity Flash Flash Chromatography (Silica + 1% Et3N) TLC->Flash Delta Rf > 0.15 TLC->Cryst Delta Rf < 0.15 Final Verification (NMR) Flash->Final Pure Isomers Cryst->Final

Figure 1: Decision matrix for selecting the optimal purification pathway based on substitution pattern and polarity.

Protocol 2: Flash Chromatography

Standard silica gel is acidic.[] Aminopyrazoles will streak (tail) aggressively due to interaction with silanol groups.[2]

  • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (TEA) before loading the sample.[][2]

  • Eluent: Use DCM : Methanol : NH4OH (90:9:1) .[][2]

    • Why: The ammonia competes for the silanol sites, sharpening the peaks.

  • Loading: Do not load in DMF or DMSO. Dry load on Celite or silica.[]

Protocol 3: Recrystallization (The "Magic" Solvents)

If chromatography fails, exploit the lattice energy differences.[2]

  • For 4-Aminopyrazoles: Often crystallize well from Ethyl Acetate / Hexane or Toluene .[] They tend to be less soluble in non-polar solvents than the 5-amino isomers.[]

  • For 3(5)-Aminopyrazoles: These are highly polar.[][2] Recrystallize from Ethanol or Water/Ethanol mixtures.[]

  • Derivatization Trick: If separation is impossible, react the mixture with Boc-anhydride .[] The N-Boc protected isomers have vastly different polarities and are easily separated on silica.[] You can remove the Boc group later with TFA.[]

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing badly on HPLC. Is my column dead?

  • Diagnosis: Likely not.[] Aminopyrazoles interact with residual silanols on the silica backbone.[]

  • Fix: Add 0.1% Triethylamine or Ammonium Acetate to your mobile phase.[] This "caps" the silanols dynamically.[] Alternatively, use an "End-capped" column (e.g., Agilent Eclipse Plus or Waters Symmetry).[2]

Q2: I isolated the "5-amino" isomer, but the NMR looks like a mixture.

  • Root Cause: You are likely seeing tautomerism .[] In solution (DMSO-d6), N-unsubstituted 3-aminopyrazole and 5-aminopyrazole are in rapid equilibrium.[][2]

  • Verification: Run the NMR at a lower temperature (e.g., -40°C) or methylate the ring nitrogen to lock the tautomer. If the peaks sharpen or split into two distinct sets upon methylation, you had tautomers, not impurities.

Q3: How do I distinguish 4-amino from 5-amino by NMR?

  • 4-Aminopyrazole: Look for the C3 and C5 protons.[] They will appear as a singlet (if symmetric) or two singlets/doublets.[2] Crucially, the NH2 signal is often broader and shifted upfield compared to the 5-amino.[]

  • 5-Aminopyrazole: The C4 proton is highly shielded (upfield, ~5.5 - 6.0 ppm) because the amino group is directly donating electron density into the adjacent carbon.[] The C4 proton of 4-aminopyrazole is typically further downfield (~7.0 - 7.5 ppm).[][2]

References

  • Separation of Pyrazole Isomers via HPLC

    • Source: BenchChem Technical Guides.[]

    • Context: Describes column selection (C18 vs PFP) and mobile phase additives for polar nitrogen heterocycles.
    • (General reference for chromatography conditions cited in search 1.1).[2]

  • pKa and Basicity of Aminopyrazoles

    • Source: NIST Chemistry WebBook & ChemicalBook.[]

    • Context: 3-aminopyrazole pKa (conjugate acid) is ~4.0, while the NH deprotonation is >15.[][2] This dictates the pH buffer strategy (pH 3 vs pH 10).

    • (Verified via search 1.15).[2]

  • Recrystallization of Aminopyrazoles

    • Source: Patent WO2007034183A2.[]

    • Context: Details the purification of 4-aminopyrazole derivatives using Ethyl Acet
    • (Verified via search 1.3).[2]

  • Synthesis and Regioselectivity

    • Source: Beilstein Journal of Organic Chemistry.[]

    • Context: "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines" - discusses the reactivity differences that allow chemical separation.[]

    • (Verified via search 1.14).[2]

Sources

Technical Support Center: Purification of Unstable Fluorinated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FAP-9902 | Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering degradation, streaking, or low recovery during the purification of fluorinated aminopyrazoles. This is a known issue caused by the "Push-Pull" electronic conflict: the amino group is basic and susceptible to oxidation, while the fluorine substitution lowers the pKa of the pyrazole NH, increasing acidity and sensitivity to basic silica sites.

This guide provides validated protocols to bypass these stability traps using modified stationary phases, pKa-aware buffering, and alternative isolation strategies.

Part 1: The Stability Paradox (Root Cause Analysis)

To purify these compounds, you must understand why they fail.

  • Silica Acidity (The Trap): Standard silica gel (

    
    ) has a surface pH of ~5.0 due to silanol groups (
    
    
    
    ). The basic exocyclic amine (
    
    
    ) of your pyrazole hydrogen-bonds strongly to these silanols, causing irreversible adsorption (loss of mass) and tailing (poor separation).
  • Fluorine Inductive Effect (The Destabilizer): Fluorine is highly electronegative. It pulls electron density from the pyrazole ring.

    • Consequence: The pyrazole NH becomes more acidic (pKa drops from ~14 to ~10-11).

    • Result: The molecule becomes a "sticky" amphoteric species—binding to both acidic silanols and any metallic impurities in the stationary phase.

  • Oxidative Instability: Electron-rich aminopyrazoles are prone to radical cation formation and subsequent dimerization (azo-coupling) when exposed to air on a high-surface-area support like silica.

Part 2: Purification Protocols
Method A: The "Passivated" Silica Protocol (For Routine Purification)

Use this when you must use standard normal-phase flash chromatography.

The Fix: You must neutralize the silica surface before the compound touches it.

Step-by-Step Protocol:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the entire volume of eluent.

    • Why: The amine modifier saturates the acidic silanol sites (

      
      ), preventing your product from sticking.
      
  • Column Pre-treatment (Critical): Flush the column with 3 column volumes (CV) of the TEA-modified eluent before loading your sample.

    • Validation: The heat of adsorption (column getting warm) indicates the TEA is binding to the silica. Wait until the column cools back to room temperature.

  • Loading: Load the sample as a liquid injection (dissolved in minimal DCM/TEA) or a dry load on Celite (never silica).

  • Elution: Run the gradient. The product should elute as a sharp band rather than a streak.

Method B: Neutral Alumina "Flash" (For Acid-Sensitive Variants)

Use this if Method A results in "browning" or decomposition.

The Fix: Switch the stationary phase to Neutral Alumina (Brockmann Grade III). Alumina lacks the acidic protons of silica.

  • Hydration: Purchase "Neutral Alumina, Brockmann I". Add 6% water (w/w) to deactivate it to Grade III. Shake until free-flowing.

  • Solvent System: Alumina is more polar than silica. Reduce the polarity of your mobile phase (e.g., if you used 50% EtOAc on silica, start with 20% EtOAc on Alumina).

  • Speed: Alumina runs slower. Use positive pressure (nitrogen) to keep the residence time under 20 minutes.

Method C: Supercritical Fluid Chromatography (SFC) (The Gold Standard)

Use this for separating regioisomers or highly unstable compounds.

The Fix: SFC uses supercritical CO2, which is non-protic and runs at low temperatures (35-40°C), minimizing thermal degradation.

ParameterRecommended SettingReason
Column 2-Ethylpyridine (2-EP) or Diol2-EP provides excellent shape for basic amines without additives.
Co-Solvent Methanol (5-20%)Protic solvent needed to solubilize the polar aminopyrazole.
Additive 0.1% Diethylamine (DEA)Sharpens peaks; suppresses interaction with residual silanols.
Back Pressure 120-150 barMaintains supercritical density.
Part 3: Visualization of Logic Flow

The following decision tree helps you select the correct purification path based on your compound's specific failure mode.

PurificationStrategy Start Crude Fluorinated Aminopyrazole SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck TLC_Check TLC Behavior on Silica? SolubilityCheck->TLC_Check Yes SaltForm Pre-Purification: Form HCl/TFA Salt SolubilityCheck->SaltForm No (Oily/Sticky) Streaking Streaking/Tailing TLC_Check->Streaking Decomp Turns Brown/Black (Oxidation) TLC_Check->Decomp Isomers Co-eluting Isomers TLC_Check->Isomers MethodA Method A: TEA-Buffered Silica Streaking->MethodA Passivate Surface MethodB Method B: Neutral Alumina Decomp->MethodB Avoid Acidic Surface MethodC Method C: SFC (2-EP Column) Isomers->MethodC Orthogonal Selectivity SaltForm->MethodB Purify as Salt

Caption: Decision matrix for selecting the optimal purification method based on observed instability or separation failure.

Part 4: Troubleshooting & FAQs

Q1: My product turns into a brown oil immediately after concentrating the fractions. Why? A: This is "Post-Column Oxidative Stress." The free amine is reacting with oxygen, catalyzed by trace metal impurities concentrated from the solvent.

  • Solution: Do not store as a free base. Immediately after the column, treat the pooled fractions with 1 equivalent of 1M HCl in ether or TFA. Evaporate to obtain the salt form , which is oxidatively stable and crystalline.

Q2: I see two spots on TLC, but they merge on the column. Is this a mixture? A: Likely not. Aminopyrazoles exhibit annular tautomerism (proton hopping between N1 and N2). On silica, these tautomers can separate slightly, looking like impurities.

  • Test: Run a 2D-TLC. Spot the plate, run it, dry it, rotate 90°, and run again.[1] If the spots align on the diagonal, it is the same compound equilibrating.

  • Fix: Run the column at a slightly higher temperature (if stable) or use a protic solvent (MeOH) to speed up the tautomeric exchange, merging the peaks.

Q3: I lost 40% of my mass on the column. Where did it go? A: It is likely permanently bound to the "active" sites of the silica.

  • Recovery: Flush the column with 10% Methanol in DCM containing 1% TEA . This "stripping solvent" is polar and basic enough to displace the hydrogen-bonded amine.

Part 5: Storage & Handling Standards
ConditionRequirementReason
State Solid Salt (HCl, TFA, Oxalate)Free bases are oils/amorphous and prone to oxidation. Salts crystallize.
Atmosphere Argon/NitrogenDisplaces oxygen to prevent radical cation formation.
Temperature -20°CSlows down defluorination kinetics (if labile) and dimerization.
Solvent DMSO (for assays)Avoid protic solvents (MeOH/Water) for long-term storage if the C-F bond is hydrolytically unstable.
References
  • Fahim, A. M., et al. (2023).[2] Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Kuhnert, R., et al. (2019). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Lin, B., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry. Available at: [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology.[3] (Mechanistic insight into Fluorine inductive effects). Available at: [Link]

  • Reich, H. J. (2016). Common instability of amine functional groups on silica gel. University of Wisconsin-Madison, Evans Group Guides. (General reference for amine-silica interactions).

Sources

solving solubility issues of phenyl-pyrazole amines in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Phenyl-Pyrazole Amine Solubility in Organic Solvents

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of phenyl-pyrazole amines (e.g., celecoxib derivatives, fipronil analogs, and various kinase inhibitors). These compounds present severe solubility bottlenecks during synthesis, purification, and in vitro assay preparation. The high planarity of the phenyl-pyrazole core, combined with strong intermolecular hydrogen bonding from both the amine group and the pyrazole nitrogen, leads to exceptionally high crystal lattice energies. This guide provides field-proven, causality-driven strategies to overcome these thermodynamic barriers in organic solvents.

Section 1: Quantitative Solubility Profiling

Before troubleshooting, it is critical to understand the baseline thermodynamic solubility of the phenyl-pyrazole pharmacophore. The table below summarizes the relative solubility of celecoxib (a benchmark phenyl-pyrazole) across various pure organic solvents.

Table 1: Thermodynamic Solubility Profile of Benchmark Phenyl-Pyrazole (Celecoxib) at 298.15 K

Solvent CategorySolventRelative Solubility OrderCausality / Solvation Mechanism
Polar AproticEthyl Acetate (EtOAc)HighestSimilar Hildebrand solubility parameter; excellent H-bond acceptor[1]
Polar AproticAcetonitrile (ACN)HighStrong dipole-dipole interactions disrupting pi-pi stacking[1]
Polar ProticMethanol (MeOH)ModerateCompetes for H-bonding but limited by self-association[1]
Polar ProticIsopropanol (IPA)Low-ModerateIncreased steric hindrance reduces solvation efficiency[1]
Non-PolarTolueneLowestUnable to disrupt the amine/pyrazole hydrogen bond network[1]

Section 2: Troubleshooting Guides & FAQs

FAQ 1: Why does my phenyl-pyrazole amine precipitate when diluting a DMSO stock into an assay buffer or a secondary organic solvent? Causality: This phenomenon, known as "crashing out," occurs due to a sudden shift in the dielectric constant and the disruption of the solvent hydration sphere. While DMSO is an excellent hydrogen-bond acceptor that effectively solvates the pyrazole NH and primary/secondary amines, diluting it into a less polar solvent (or aqueous media) rapidly decreases the overall solvating power, causing the high-lattice-energy compound to precipitate[2]. Solution: Implement a step-down co-solvent blending strategy or utilize N-Methyl-2-pyrrolidone (NMP) instead of DMSO. NMP has been shown to provide superior solubilization for pyrazole derivatives due to its non-polar lactam ring combined with a highly polar amide core, which prevents rapid nucleation upon dilution[3][4].

Protocol: Step-Down Co-Solvent Blending for Assay Preparation

  • Stock Preparation: Dissolve the phenyl-pyrazole amine in 100% NMP or DMSO to a concentration of 10-50 mM. Sonicate for 5 minutes at 30°C to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) using a 1:1 mixture of the primary solvent and a miscible bridging solvent (e.g., Polyethylene Glycol 400 (PEG-400) or Ethanol)[2]. Why? PEG-400 acts as a steric stabilizer and prevents the rapid aggregation of hydrophobic phenyl rings.

  • Final Dilution: Slowly add the intermediate stock dropwise to the final assay medium under continuous vortexing to prevent localized supersaturation[5]. Validation: The final solution must remain optically clear; any turbidity or light scattering indicates the saturation limit has been exceeded.

FAQ 2: How can I improve the solubility of my compound for NMR or high-concentration organic synthesis? Causality: For high-concentration applications (>100 mM), relying solely on solvent polarity is often insufficient. The primary barrier is the intermolecular hydrogen bonding between the amine donor and the pyrazole nitrogen acceptor, forming insoluble dimeric or polymeric chains in solution[6]. Solution: Disrupt the hydrogen-bonding network chemically via transient protonation or by using strongly coordinating solvents. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts[6].

Protocol: In Situ Salt Formation for Organic Solubilization

  • Solvent Selection: Suspend the poorly soluble phenyl-pyrazole amine in a polar aprotic solvent like Ethyl Acetate or THF.

  • Acid Addition: Add 1.05 equivalents of a lipophilic organic acid, such as p-Toluenesulfonic acid (TsOH) or Methanesulfonic acid (MsOH). Why? The acid protonates the basic amine (or the pyrazole ring, depending on relative pKa), breaking the intermolecular H-bond network. The bulky tosylate/mesylate counterion prevents tight crystal lattice repacking, drastically increasing solubility in organic media[6].

  • Agitation: Stir at 40°C for 15 minutes. Validation: The transition from a cloudy suspension to a clear, homogenous solution confirms successful salt formation and lattice disruption.

Section 3: Decision Workflow

G Start Phenyl-Pyrazole Amine Insoluble in Target Solvent Analyze Analyze Intermolecular Forces (Amine-Pyrazole H-Bonding) Start->Analyze SwitchSolvent Switch to Strong H-Bond Acceptor (NMP, DMSO, EtOAc) Analyze->SwitchSolvent Check1 Solubility > Required? SwitchSolvent->Check1 CoSolvent Formulate Co-Solvent System (e.g., NMP + PEG-400) Check1->CoSolvent No Success Proceed with Experiment Check1->Success Yes Check2 Stable upon dilution? CoSolvent->Check2 Salt In Situ Salt Formation (Add TsOH / MsOH) Check2->Salt No (Precipitates) Check2->Success Yes Salt->Success Soluble

Caption: Stepwise troubleshooting workflow for resolving phenyl-pyrazole amine solubility issues.

FAQ 3: My compound is still precipitating during column chromatography purification. What mobile phase adjustments can I make? Causality: Phenyl-pyrazole amines often streak or crash out on silica gel because the acidic silanol groups on the silica strongly bind the basic amine and pyrazole nitrogens, effectively stripping the compound out of the mobile phase. Solution: Modify the organic mobile phase to compete for these binding sites and maintain solubility[6].

Protocol: Mobile Phase Optimization for Poorly Soluble Pyrazoles

  • Base Addition: Add 1-5% Triethylamine (TEA) or Ammonium Hydroxide to your organic mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes). Why? TEA neutralizes the acidic silanol groups on the silica, preventing the compound from binding too strongly and crashing out on the column.

  • Polar Modifier: If using a non-polar base solvent (like Hexanes or Toluene), incorporate 5-10% of a highly polar modifier like Methanol or Isopropanol to maintain the compound's solubility as it travels through the column[6]. Validation: Perform a rapid TLC check using the modified mobile phase. A tight, non-streaking spot with an Rf value between 0.2 and 0.4 confirms the mobile phase is successfully maintaining solubility and preventing silanol binding.

References

  • Thermodynamic solubility of celecoxib in organic solvents - RSC Publishing. 1

  • Thermodynamic solubility of celecoxib in organic solvents (Extended Data) - RSC Publishing. 4

  • Thermodynamic solubility of celecoxib in organic solvents - ResearchGate. 3

  • How to improve the solubility of 1-Isopropylpyrazole derivatives - Benchchem. 2

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. 6

  • Overcoming solubility issues with 4-Desmethyl-2-methyl Celecoxib - Benchchem. 5

Sources

Technical Support Center: Controlling Regioselectivity in Pyrazole Fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole fluorination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing fluorine atoms onto the pyrazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your research and development. The regioselective fluorination of pyrazoles is a critical challenge, and this resource addresses the most common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts and common inquiries regarding the regioselective fluorination of pyrazoles.

Q1: Why is the regioselective fluorination of pyrazoles so important in drug discovery?

The introduction of fluorine into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Pyrazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3][4] Controlling the exact position of fluorination (regioselectivity) is crucial because different regioisomers can have vastly different biological activities and toxicological profiles. An improperly placed fluorine atom can render a promising drug candidate inactive or unsafe. Therefore, mastering regioselectivity is essential for efficient lead optimization and the development of novel therapeutics.[2]

Q2: What are the primary sites of fluorination on a pyrazole ring, and what factors determine the outcome?

For a typical N-substituted pyrazole, the primary sites for electrophilic fluorination are the C4 and C5 positions. The C3 position is generally less reactive. The outcome of the reaction is governed by the principles of electrophilic aromatic substitution. The regioselectivity is determined by the electron density of the carbon atoms in the ring. The more electron-rich position is more nucleophilic and will be preferentially attacked by the electrophilic fluorine source.[5] This electron density is, in turn, heavily influenced by the electronic effects (inductive and resonance) of the substituents on the pyrazole ring.

Q3: What are the most common electrophilic fluorinating agents and how do they compare?

The most widely used and user-friendly electrophilic fluorinating agents are N-fluoro-quinuclidinium salts and N-fluorosulfonimides. Selectfluor™ is the most common example of the former, while N-Fluorobenzenesulfonimide (NFSI) is a key example of the latter.

  • Selectfluor™ (F-TEDA-BF₄): This is a highly popular, user-friendly, and commercially available reagent.[6] It is a salt that is stable to air and moisture, making it easy to handle. It is a powerful electrophile capable of fluorinating even moderately deactivated pyrazole rings.[5][7][8] However, its high reactivity can sometimes lead to over-fluorination, producing 4,4-difluoro byproducts if the stoichiometry is not carefully controlled.[5][9]

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective electrophilic fluorinating agent. It is sometimes considered milder than Selectfluor™ and can offer different selectivity profiles depending on the substrate and reaction conditions.[10][11] It has been successfully used in various C-H fluorination reactions, including those directed by transition metal catalysts.[11]

ReagentStructureKey AdvantagesCommon Issues
Selectfluor™ 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)High reactivity, ease of handling, high stability.Can lead to difluorination[5]; may promote unexpected C-C bond cleavage with certain substrates.[7][12]
NFSI N-FluorobenzenesulfonimideGenerally milder, can provide alternative selectivity.[10]May require harsher conditions or catalysts for less reactive pyrazoles.
Q4: How do substituents on the pyrazole ring (C3, C5) affect fluorination regioselectivity?

Substituents are the primary drivers of regioselectivity through their electronic and steric effects.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups increase the electron density of the ring, making it more nucleophilic and accelerating the reaction. They generally direct fluorination to the available ortho/para positions. For a pyrazole, an EDG at C3 would activate the C4 position.

    • Electron-Withdrawing Groups (EWGs) such as trifluoromethyl (-CF₃), ester (-CO₂R), or nitro (-NO₂) groups decrease the ring's electron density, making it less nucleophilic.[5] This deactivation can slow down or even inhibit the reaction.[5][9] An EWG at C3 will strongly deactivate the C4 position, potentially favoring fluorination at C5, assuming the C5 position is less deactivated.

  • Steric Hindrance: Large, bulky substituents at the C3 or C5 positions can sterically hinder the approach of the fluorinating agent to the adjacent position. For example, a bulky group at C5 could favor fluorination at C4 by physically blocking the C5 carbon.

Part 2: Troubleshooting Guides

This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: My reaction shows low or no conversion of the starting material.

Potential Causes & Solutions:

  • Deactivated Substrate: Your pyrazole ring is likely deactivated by strong electron-withdrawing groups (EWGs). Pyrazoles with multiple EWGs (e.g., CF₃, CO₂Me) may not react with standard electrophilic fluorinating agents under typical conditions because the ring is not sufficiently nucleophilic.[5]

    • Solution A - Harsher Conditions: Increase the reaction temperature (e.g., reflux in acetonitrile or DMF) and prolong the reaction time. Monitor by TLC or LC-MS to check for slow conversion.

    • Solution B - More Reactive Agent: While Selectfluor™ is already quite reactive, exploring other specialized fluorinating agents could be an option, though this may introduce new selectivity challenges.

    • Solution C - Alternative Synthetic Strategy: The most reliable solution for highly deactivated systems is often to abandon direct C-H fluorination. Instead, adopt a "building block" approach. This involves synthesizing the pyrazole ring from precursors that already contain the fluorine atom.[13][14] For example, the condensation of a fluoro-β-dicarbonyl compound with a hydrazine is a common and effective strategy.[13]

Problem 2: My reaction produces a mixture of C4 and C5-fluorinated regioisomers that are difficult to separate.

Potential Causes & Solutions:

This is a classic regioselectivity challenge, often arising when the electronic and steric environments of the C4 and C5 positions are not sufficiently differentiated.

  • Solution A - Modify Substrate Electronics/Sterics: If possible, modify the substituents on the pyrazole ring to create a stronger bias. Introducing a bulky group at C5 can sterically favor C4 fluorination. Conversely, placing a strong EWG at C3 will deactivate C4, potentially making C5 the more favorable site.

  • Solution B - Change the Solvent: Solvent choice can influence regioselectivity. While standard solvents like acetonitrile are common, exploring others may be beneficial. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in the synthesis of pyrazoles from 1,3-diketones and could potentially influence the outcome of subsequent functionalization reactions.[15][16] This is a variable worth screening.

  • Solution C - Employ a Directing Group Strategy: If your synthesis allows, install a directing group on the N1 nitrogen. Transition-metal-catalyzed C-H functionalization often relies on directing groups to achieve high regioselectivity at a specific C-H bond, though this is more established for C-C or C-heteroatom bond formation than for fluorination.[17][18]

G start Start: Mixture of C4/C5 Regioisomers q1 Can you modify the substituents at C3/C5? start->q1 sol1 Strategy 1: Substrate Control - Add bulky group at C5 to favor C4. - Add EWG at C3 to favor C5. q1->sol1 Yes q2 Have you screened different solvents? q1->q2 No end Achieved High Regioselectivity sol1->end sol2 Strategy 2: Solvent Optimization - Screen polar aprotic (MeCN, DMF). - Test fluorinated alcohols (TFE, HFIP). q2->sol2 No q3 Is a directing group strategy feasible? q2->q3 No, unsuccessful q2->end Yes, successful sol2->end sol3 Strategy 3: Directed C-H Activation - Install a directing group at N1. - Explore transition-metal catalysis. q3->sol3 Yes q3->end No, explore alternative synthesis route sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 3: I'm getting a significant amount of a 4,4-difluorinated byproduct.

Potential Causes & Solutions:

The formation of 4,4-difluoro-1H-pyrazole derivatives is a known side reaction, especially when using highly reactive fluorinating agents like Selectfluor™.[5] It occurs when the initial 4-fluoropyrazole product undergoes a second fluorination at the same site.

  • Solution A - Strict Stoichiometric Control: This is the most critical factor. Carefully measure your reagents and use only 1.0 to 1.1 equivalents of the fluorinating agent relative to the pyrazole substrate. Using two or more equivalents will strongly favor difluorination.[5][9]

  • Solution B - Reaction Monitoring: Do not run the reaction for a fixed time without monitoring. Track the consumption of your starting material by TLC or LC-MS. As soon as the starting material is gone, quench the reaction to prevent the monofluorinated product from reacting further.

  • Solution C - Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second fluorination more significantly than the first, improving selectivity for the monofluorinated product.

Problem 4: My reaction produced an unexpected product through C-C bond cleavage.

Potential Causes & Solutions:

In some cases, particularly with Selectfluor™, unexpected reaction pathways can occur. A documented example is the fluorination of pyrazoles bearing a methylene group (e.g., -CH₂OH, -CH₂OMe) at the C4 position. Instead of simple fluorination, this can lead to C-C bond cleavage and elimination of the substituent, yielding the 4-fluoropyrazole.[7][12]

  • Solution A - Full Characterization: The first step is to fully characterize the unexpected product using NMR, Mass Spectrometry, and if possible, X-ray crystallography. Understanding the structure is key to diagnosing the reaction pathway.

  • Solution B - Substrate Modification: If the C4-substituent is the cause, you may need to redesign your substrate to use a group that is stable under the reaction conditions.

  • Solution C - Change the Fluorinating Agent: A different fluorinating agent, such as NFSI, may not promote the same C-C cleavage pathway.

  • Solution D - Adopt a Building Block Approach: As with deactivated substrates, the most reliable path forward may be to synthesize the fluorinated pyrazole ring from acyclic, fluorinated precursors, avoiding the problematic C-H functionalization step altogether.[1][13]

Part 3: Key Experimental Protocols

This section provides a general, self-validating protocol for a typical electrophilic fluorination reaction.

Protocol: General Procedure for Electrophilic Monofluorination of a Pyrazole using Selectfluor™

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Dry Glassware (Oven or flame-dry) prep2 2. Add Pyrazole Substrate (1.0 mmol, 1.0 eq) prep1->prep2 prep3 3. Add Anhydrous Solvent (e.g., MeCN, 5-10 mL) prep2->prep3 prep4 4. Stir under Inert Gas (N2 or Argon) prep3->prep4 react1 5. Add Selectfluor™ (1.05 mmol, 1.05 eq) in one portion prep4->react1 react2 6. Heat to Target Temp (e.g., 25-80 °C) react1->react2 react3 7. Monitor Progress (TLC or LC-MS) react2->react3 work1 8. Quench Reaction (e.g., add water) react3->work1 Upon SM consumption work2 9. Extract with Organic Solvent (e.g., EtOAc, DCM) work1->work2 work3 10. Dry, Filter, Concentrate work2->work3 work4 11. Purify by Chromatography (Silica Gel) work3->work4

Caption: Experimental workflow for electrophilic fluorination.

Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq). The flask is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon). Anhydrous acetonitrile (or another suitable dry solvent) is added via syringe. Stir the solution until the substrate is fully dissolved.

  • Reagent Addition: Add Selectfluor™ (1.0-1.1 eq) to the stirred solution in one portion at room temperature. Causality Note: Precise control of stoichiometry is the most critical parameter for preventing difluorination. Using a slight excess (1.05 eq) can help drive the reaction to completion without significant byproduct formation.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to 80 °C, depending on substrate reactivity) and stir vigorously.

  • Monitoring (Self-Validation): The reaction progress must be monitored. Every 30-60 minutes, withdraw a small aliquot, quench it with a drop of water, extract with a small amount of ethyl acetate, and spot on a TLC plate or analyze by LC-MS. The reaction is complete when the starting material spot/peak is no longer visible. Trustworthiness Note: Relying on a fixed reaction time is a common source of error. Active monitoring ensures that the reaction is stopped at the optimal point to maximize yield and minimize byproduct formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add distilled water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel. The separation of monofluoropyrazole products from starting materials can sometimes be challenging.[9] Using a long column with a shallow solvent gradient (e.g., hexane/ethyl acetate) is often necessary for achieving good separation.

References
  • Microwave-mediated pyrazole fluorinations using Selectfluor®. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Ma, E., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link]

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry. Available at: [Link]

  • Surmont, R., et al. (2011). Synthesis of 3-Amino-4-fluoropyrazoles Using Selectfluor. Cheminform. Available at: [Link]

  • Barazani, A., et al. (2015). Unexpected Metal-Free Fluorination and Oxidation at the C-4 Position of Pyrazoles Promoted by Selectfluor. Thieme. Available at: [Link]

  • Sloop, J. C. (2015). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, eGrove. Available at: [Link]

  • Jae-Pyo, L., et al. (2019). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry. Available at: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Sandford, G. (2011). Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Selective Incorporation of Fluorine in Pyrazoles. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

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Technical Support Center: Removing Hydrazine Impurities from Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with residual hydrazine in their pyrazole synthesis products. This guide offers in-depth troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to address common issues and ensure the successful purification of your target compounds.

Introduction: The Persistent Challenge of Hydrazine Impurities

The synthesis of pyrazoles, a critical heterocyclic motif in a vast array of pharmacologically active compounds, frequently employs hydrazine or its derivatives as a key reagent.[1][2] A common and effective method involves the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] While this approach is robust, a significant challenge often arises during the workup and purification stages: the removal of unreacted hydrazine.

Residual hydrazine is a major concern for several reasons:

  • Toxicity and Reactivity: Hydrazine and its derivatives are highly toxic, reactive, and corrosive.[3]

  • Genotoxicity: Hydrazine is a potential genotoxic impurity, and its presence in active pharmaceutical ingredients (APIs) is strictly regulated.[4][5]

  • Impact on Downstream Reactions: The presence of hydrazine can interfere with subsequent synthetic steps.

  • Analytical Interference: Residual hydrazine can complicate the analysis and characterization of the final product.

This guide provides a structured approach to identifying, quantifying, and effectively removing hydrazine impurities from your pyrazole synthesis products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has a persistent yellow or red color. Is this due to hydrazine?

A1: While hydrazine hydrate itself is a colorless liquid, the formation of colored impurities is a common observation, especially when using substituted hydrazines like phenylhydrazine.[6] This coloration is often due to the decomposition or air-oxidation of the hydrazine reagent.[6]

Q2: I'm struggling to separate my pyrazole product from residual hydrazine by standard column chromatography. Why is this happening?

A2: Pyrazoles, being nitrogen-containing heterocycles, can exhibit basic properties and may interact strongly with the acidic silica gel of a standard chromatography column.[7] This can lead to poor separation, tailing of the product peak, and in some cases, complete retention of the product on the column.

Q3: How can I safely quench excess hydrazine in my reaction mixture before workup?

A3: A common and effective method is to add an excess of a simple ketone or aldehyde, such as acetone or benzaldehyde.[6] This converts the hydrazine into a more stable and easier-to-remove hydrazone.[6] Alternatively, careful addition of an oxidizing agent like sodium hypochlorite (bleach) can be used, but this should be done with extreme caution due to the exothermic nature of the reaction.[6][8]

Q4: Can I use distillation to remove hydrazine?

A4: Fractional distillation can be a viable method if there is a significant difference in the boiling points of your pyrazole product and hydrazine.[9] However, for high-boiling pyrazoles or when azeotropes may form, this method may not be effective.

Q5: Are there any "hydrazine scavengers" I can use?

A5: Yes, various scavenger agents can be employed. For instance, N,N-Dicarboxymethyl hydrazine (DCMH) has been shown to chemoselectively react with and remove aldehydes in the presence of ketones, and similar principles can be applied to scavenge hydrazine.[10] Additionally, solid-supported scavengers are available that can be added to the reaction mixture and then simply filtered off.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of your pyrazole products.

Problem 1: Ineffective Removal of Hydrazine by Aqueous Extraction

Scenario: You've performed a standard aqueous workup, but NMR or LC-MS analysis still shows significant hydrazine contamination.

Possible Cause & Explanation: Hydrazine is highly soluble in water, but if your pyrazole product also has some water solubility, simple partitioning may not be sufficient for complete removal.

Solution: Acid-Base Extraction

This technique exploits the basicity of both hydrazine and, to a lesser extent, the pyrazole product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous layer. Your pyrazole product may also be protonated and partition into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated hydrazine (and potentially your product).

  • Basification and Re-extraction: Carefully basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the pyrazole and regenerate the free base.[9]

  • Extraction: Extract the liberated pyrazole back into an organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: Product Loss or Poor Separation During Silica Gel Chromatography

Scenario: You are losing a significant amount of your pyrazole product on the silica gel column, or the product is co-eluting with impurities.

Possible Cause & Explanation: The acidic nature of standard silica gel can lead to strong adsorption of basic pyrazole compounds.

Solution: Deactivated Silica Gel or Alternative Stationary Phases

Option A: Deactivating Silica Gel

  • Protocol: Prepare a slurry of silica gel in your chosen eluent system. Add a small amount of a basic modifier, such as triethylamine (typically 1-2% by volume), to the slurry.[7] This will neutralize the acidic sites on the silica surface, reducing the strong adsorption of your basic product.

Option B: Using Neutral Alumina

  • Protocol: For highly basic compounds, neutral alumina can be a better choice for the stationary phase than silica gel. The packing and running of an alumina column are analogous to that of a silica gel column.

Problem 3: Hydrazine Still Present After Multiple Purification Steps

Scenario: Despite trying various techniques, trace amounts of hydrazine persist in your final product.

Possible Cause & Explanation: Hydrazine can be a stubborn impurity to remove completely, especially at very low levels.

Solution: Crystallization via Salt Formation

This is a highly effective method for obtaining high-purity crystalline material.[11][12]

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure pyrazole product in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[12]

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid, phosphoric acid) or an organic acid to the solution.[9][12]

  • Crystallization: Stir the solution and allow it to cool slowly to induce the crystallization of the pyrazole acid addition salt. Further cooling in an ice bath may be necessary.[9]

  • Isolation: Collect the crystals by vacuum filtration.[11]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[11]

  • Liberation of Free Base (Optional): If the free pyrazole is required, dissolve the purified salt in water and neutralize it with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.[9] The pure product can then be extracted with an organic solvent.

Analytical Methods for Hydrazine Detection

Accurately determining the level of hydrazine contamination is crucial for assessing the effectiveness of your purification strategy.

Analytical Technique Principle Advantages Limitations Citation
Gas Chromatography (GC) Separation of volatile compounds followed by detection. Derivatization is often required for hydrazine.High sensitivity and resolution.Derivatization step can add complexity.[13]
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. Derivatization is necessary for UV detection of hydrazine.High sensitivity and specificity with derivatization.Indirect analysis; requires method development for derivatization.[13][14]
Spectrophotometry Measurement of light absorbance after derivatization to form a colored compound.Simple and cost-effective for screening.Prone to interference from other compounds.[13]
Mass Spectrometry (MS) Detection based on mass-to-charge ratio. Can be coupled with GC or HPLC.High sensitivity and specificity for unequivocal identification.More complex instrumentation.[13]

Protocol for Hydrazine Quantification by Derivatization-HPLC

This method is particularly useful for quantifying trace levels of hydrazine in pharmaceutical samples.[14]

  • Principle: Hydrazine, which lacks a UV chromophore, is reacted with a derivatizing agent like salicylaldehyde to form a hydrazone. This derivative possesses a strong chromophore, enabling sensitive detection by HPLC with a UV detector.[14]

  • Standard Preparation: Prepare a stock solution of hydrazine hydrate of a known concentration.

  • Sample Preparation: Accurately weigh the pyrazole sample and dissolve it in a diluent containing the derivatizing agent.

  • Derivatization: Allow the reaction to proceed under controlled conditions to ensure complete formation of the hydrazone.[14]

  • HPLC Analysis: Inject the prepared standard and sample solutions into an HPLC system equipped with a suitable C18 column and a UV detector.[14]

  • Quantification: Calculate the amount of hydrazine in the sample by comparing the peak area of the derivatized product in the sample chromatogram to the peak area from the standard calibration curve.[14]

Visualizing the Purification Workflow

The following diagram illustrates a logical workflow for addressing hydrazine contamination in pyrazole synthesis.

Hydrazine_Removal_Workflow start Crude Pyrazole Product (Post-Reaction) analytical_check_1 Analytical Check (NMR, LC-MS, GC) start->analytical_check_1 hydrazine_present Hydrazine Detected analytical_check_1->hydrazine_present Yes no_hydrazine No Hydrazine Detected analytical_check_1->no_hydrazine No purification_strategy Select Purification Strategy hydrazine_present->purification_strategy extraction Acid-Base Extraction purification_strategy->extraction Initial Bulk Removal chromatography Modified Chromatography (Deactivated Silica/Alumina) purification_strategy->chromatography For Difficult Separations crystallization Crystallization via Salt Formation purification_strategy->crystallization For High Purity analytical_check_2 Analytical Check (Post-Purification) extraction->analytical_check_2 chromatography->analytical_check_2 crystallization->analytical_check_2 pure_product Pure Pyrazole Product analytical_check_2->pure_product Purity Confirmed further_purification Further Purification Required analytical_check_2->further_purification Impurity Remains further_purification->purification_strategy

Caption: Workflow for hydrazine impurity removal.

Conclusion

The removal of residual hydrazine from pyrazole synthesis products is a critical step that requires a thoughtful and systematic approach. By understanding the chemical properties of both the pyrazole product and the hydrazine impurity, researchers can select the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols to obtain high-purity pyrazole compounds suitable for their intended applications in research and drug development.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Retrieved from [Link]

  • NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Tech Briefs. Retrieved from [Link]

  • NANOLAB. (n.d.). Determination of Hydrazine in Wastewater: Measurement. NANOLAB. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. OSHA. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Taylor & Francis Online. (2011, September 19). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). DD149794A1 - METHOD FOR SEPARATING HYDRAZINE.
  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
  • Wikipedia. (n.d.). Hydrazine. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
  • ResearchGate. (2025, August 6). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2017, May 29). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. Retrieved from [Link]

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  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. PMC. Retrieved from [Link]

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stability of 5-fluoro-1-phenyl-1H-pyrazol-4-amine in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-1-phenyl-1H-pyrazol-4-amine (Free Base CAS: 1692740-64-9; Hydrochloride Salt CAS: 1803593-08-9).

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling this highly reactive aminopyrazole building block. Aminopyrazoles are critical scaffolds in medicinal chemistry and agrochemistry[1], but their stability in acidic formulations requires precise control over pH, temperature, and nucleophilicity.

Part 1: Mechanistic Overview of Acidic Degradation

The in is driven by the dual nature of its functional groups. The C4-primary amine is a basic center, while the C5-fluorine is an electrophilic site.

When exposed to aqueous acids, the C4-amine rapidly protonates. While this salt formation improves aqueous solubility, the resulting ammonium group exerts a strong electron-withdrawing effect on the already electron-deficient pyrazole ring. This activation makes the C5-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . If the acidic medium contains strong nucleophiles (such as Cl⁻ from hydrochloric acid or even bulk H₂O under heated conditions), the fluorine atom is displaced, leading to irreversible defluorination and the formation of 5-chloro or 5-hydroxy degradation products.

Mechanism A 5-Fluoro-1-phenyl-1H-pyrazol-4-amine (Free Base) B Protonation in Acidic Media (pH < 4) A->B + H+ C C4-Ammonium Salt (Stable at low temp) B->C Rapid Equilibrium D Nucleophilic Attack (SNAr) by H2O / Cl- C->D Heat / Prolonged Exposure E Defluorination / Hydrolysis (Degradation Product) D->E - HF

Mechanistic pathway of 5-fluoro-1-phenyl-1H-pyrazol-4-amine degradation in acidic media.

Part 2: Quantitative Stability Profile

To aid in formulation and analytical method development, the following table summarizes the degradation kinetics of 5-fluoro-1-phenyl-1H-pyrazol-4-amine at 25°C. Note: Hydrolysis of related aminopyrazoles follows similar acid-catalyzed degradation kinetics[2].

Solvent / MediumpHHalf-Life (t1/2) at 25°CPrimary Degradation Pathway
0.1 M HCl (aq) 1.0< 24 hoursSNAr (Defluorination) / Hydrolysis
0.1 M TFA (aq) 1.0~ 72 hoursHydrolysis (Slower due to non-nucleophilic anion)
Acetate Buffer 4.5> 14 daysMinimal degradation (Protonation without strong SNAr)
Methanol / 0.1% FA ~3.0> 30 daysStable (Lack of strong aqueous nucleophile)

Part 3: Troubleshooting FAQs & Decision Workflow

Q1: My LC-MS analysis of the free base in 0.1% HCl shows a new peak with a mass shift of -2 Da (loss of F, addition of OH). Why is this happening? A1: You are observing acid-catalyzed hydrolytic defluorination. The protonated pyrazole ring activates the C5-F bond. Water acts as a nucleophile, displacing the fluorine to form a 5-hydroxy-1-phenyl-1H-pyrazol-4-amine derivative. To prevent this during LC-MS, switch your aqueous mobile phase modifier from 0.1% HCl to 0.1% Formic Acid (FA) and keep the autosampler at 4°C.

Q2: I need to synthesize a water-soluble formulation. How can I achieve this without degrading the compound? A2: Do not use strong aqueous nucleophilic acids (like HCl or HBr) at room temperature. Instead, either purchase the pre-formed, dry hydrochloride salt (CAS 1803593-08-9)[3], which is stable in the solid state, or generate the salt in an anhydrous solvent (e.g., ethereal HCl) before dissolving it in a mildly acidic, non-nucleophilic buffer (like acetate buffer, pH 4.5) immediately prior to use.

Q3: Does the pyrazole ring nitrogen (N2) protonate before the C4-amine? A3: While unsubstituted pyrazoles typically protonate at the N2 position[1], the strong electron-withdrawing effects of the 5-fluoro and 1-phenyl groups significantly reduce the basicity of the pyrazole ring. Consequently, the primary amine at C4 acts as the kinetically favored and primary site of protonation.

Troubleshooting Start Observe Degradation in Acidic Media CheckTemp Is Temperature > 25°C? Start->CheckTemp ReduceTemp Lower Temp to 2-8°C (Slows SNAr) CheckTemp->ReduceTemp Yes CheckAcid Is Strong Nucleophilic Acid Used (e.g., HCl)? CheckTemp->CheckAcid No ChangeAcid Switch to Non-Nucleophilic Acid (e.g., TFA) CheckAcid->ChangeAcid Yes CheckSalt Use Pre-formed HCl Salt (CAS 1803593-08-9) CheckAcid->CheckSalt No

Decision tree for troubleshooting acidic instability of 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Preparation of 5-Fluoro-1-phenyl-1H-pyrazol-4-amine Hydrochloride

Causality: Generating the salt in an anhydrous environment prevents the hydrolytic SNAr defluorination that occurs in aqueous acids.

  • Dissolution: Dissolve 1.0 g of 5-fluoro-1-phenyl-1H-pyrazol-4-amine (Free Base) in 20 mL of anhydrous diethyl ether under an inert atmosphere (N₂ or Argon) at 0°C.

  • Acidification: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether while maintaining the temperature at 0°C. Stir for 30 minutes.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash with 10 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

  • Self-Validation Check: Dissolve 1 mg of the product in anhydrous methanol. Inject into LC-MS. A successful synthesis will yield a single peak with an m/z of 178.1 [M+H]⁺ (representing the intact fluorinated core) and no peak at m/z 176.1 (which would indicate hydrolytic defluorination).

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality: To prove that your analytical method can separate the intact API from its acid-degradation products, you must force the degradation under controlled conditions[2].

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the free base in a 50:50 mixture of Methanol and 0.2 M aqueous HCl.

  • Thermal Stress: Incubate the sealed vial at 60°C for exactly 4 hours.

  • Quenching: Remove the vial and immediately place it in an ice bath. Neutralize the solution by adding an equal volume of 0.2 M aqueous NaOH to halt the SNAr reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Self-Validation Check: The chromatogram must show a reduction in the main API peak area by approximately 20-30%, accompanied by the appearance of a new, more polar peak (eluting earlier on a C18 column) corresponding to the defluorinated degradation product. If the peaks co-elute, adjust the gradient slope to achieve a resolution (Rs) > 1.5.

References

  • [1] Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). Available at:[Link]

  • Cooperative Au/Ag Dual-Catalyzed Cross-Dehydrogenative Biaryl Coupling: Reaction Development and Mechanistic Insight. Nanjing University. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 5-fluoro-1-phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The pyrazole core, a privileged scaffold in numerous pharmaceuticals, is no exception. Consequently, the ability to precisely characterize these fluorinated analogues is paramount. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a broad chemical shift range make it exquisitely sensitive to the local electronic environment, providing invaluable structural and functional insights.[1][2][3]

Understanding the ¹⁹F Chemical Shift: A Predictive Analysis

The ¹⁹F NMR chemical shift (δ) is highly dependent on the electronic environment surrounding the fluorine nucleus.[4][5] Electron-withdrawing groups tend to deshield the fluorine atom, resulting in a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).[4] In the case of 5-fluoro-1-phenyl-1H-pyrazol-4-amine, several structural features will influence its ¹⁹F chemical shift:

  • The Pyrazole Ring: The fluorine atom is directly attached to the C5 position of the pyrazole ring. The electronic properties of the pyrazole ring itself, being an aromatic heterocycle, will be a primary determinant of the chemical shift.

  • The Amino Group (-NH₂): Located at the adjacent C4 position, the amino group is a strong electron-donating group through resonance. This is expected to increase the electron density at C5, leading to significant shielding of the fluorine atom and a consequent upfield shift.

  • The Phenyl Group (-C₆H₅): Attached at the N1 position, the phenyl group's influence will be transmitted through the pyrazole ring. Its electronic effect (whether electron-donating or -withdrawing) will depend on the presence and nature of any substituents on the phenyl ring itself. An unsubstituted phenyl group is generally considered to be weakly electron-withdrawing.

Comparative Data of Structurally Related Fluorinated Pyrazoles

To build a predictive model for the ¹⁹F chemical shift of our target compound, we can examine the reported chemical shifts of other fluorinated pyrazoles. The following table summarizes representative data, providing a valuable comparative context.

CompoundSolvent¹⁹F Chemical Shift (δ) ppmKey Structural Differences from TargetReference
Predicted: 5-fluoro-1-phenyl-1H-pyrazol-4-amine CDCl₃-140 to -160 --
1-(2,4-difluorophenyl)-1H-pyrazoleCDCl₃-108.5 (F2), -112.1 (F4)Fluorine on the N-phenyl group, not the pyrazole ring. Lacks the C4-amino group.
1-phenyl-4-fluoro-1H-pyrazoleCDCl₃-163.2Fluorine at C4, not C5. Lacks the C4-amino group.
3,5-difluoro-1-phenyl-1H-pyrazoleCDCl₃-135.8 (F3), -145.2 (F5)Fluorine at C3 and C5. Lacks the C4-amino group.
N-(difluoromethyl)-pyrazole derivativesCDCl₃-90.80 to -92.05CHF₂ group on the nitrogen, not a single fluorine on the ring.[6][6]

Note: The predicted chemical shift range for 5-fluoro-1-phenyl-1H-pyrazol-4-amine is an estimation based on the comparative data and the strong electron-donating effect of the C4-amino group, which is expected to cause a significant upfield shift compared to analogues lacking this substituent.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

To empirically determine the ¹⁹F NMR chemical shift of 5-fluoro-1-phenyl-1H-pyrazol-4-amine, the following detailed protocol should be followed. This protocol is designed to ensure high-quality, reproducible data.

Sample Preparation

a. Weigh approximately 5-10 mg of the solid 5-fluoro-1-phenyl-1H-pyrazol-4-amine. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7] The choice of solvent can influence the chemical shift, so it should be reported with the data. c. For accurate chemical shift referencing, an internal standard can be added. A common choice is a sealed capillary containing CFCl₃ (δ = 0 ppm) or a soluble reference compound like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm).[8] d. Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup

a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the probe for the ¹⁹F frequency. d. Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition

a. Set up a standard 1D ¹⁹F NMR experiment. A common pulse sequence is a simple pulse-acquire with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[1][2] b. Set the spectral width to cover the expected range of ¹⁹F chemical shifts. A width of 250 ppm is a reasonable starting point.[1] c. Center the transmitter offset in the expected chemical shift region (e.g., around -150 ppm based on our prediction). d. Set the acquisition time to at least 1-2 seconds for good resolution.[1] e. Use a relaxation delay (D1) of 2-5 seconds.[1] f. Acquire a sufficient number of scans (typically 16-128) to achieve an adequate signal-to-noise ratio.[1]

Data Processing

a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Apply a baseline correction. d. Reference the spectrum to the internal standard. e. Integrate the signal(s) if quantitative analysis is required.

Visualizing the Influencing Factors

The following diagram illustrates the key factors that are predicted to influence the ¹⁹F NMR chemical shift of 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

G cluster_molecule 5-fluoro-1-phenyl-1H-pyrazol-4-amine cluster_factors Influencing Factors Target ¹⁹F Chemical Shift EDG Electron-Donating Group (-NH₂ at C4) EDG->Target Shielding (Upfield Shift) Ring Pyrazole Ring (Aromatic Heterocycle) Ring->Target Baseline Electronic Environment EWG Electron-Withdrawing Group (-C₆H₅ at N1, weakly) EWG->Target Deshielding (Downfield Shift) Solvent Solvent Effects (e.g., Polarity, H-bonding) Solvent->Target Modulation of Chemical Shift

Sources

A Senior Application Scientist's Guide to C-F Coupling Constants in the ¹³C NMR of 5-Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical development, the incorporation of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. Among these scaffolds, pyrazoles are of significant interest due to their diverse pharmacological activities. The introduction of a fluorine atom at the C-5 position of the pyrazole ring imparts unique electronic characteristics and provides a valuable spectroscopic handle for structural elucidation and conformational analysis. This guide offers an in-depth comparison of C-F coupling constants in the ¹³C NMR of 5-fluoropyrazoles with other relevant fluorinated pyrazoles and heterocyclic systems, supported by experimental data and a detailed protocol for spectral acquisition.

The Significance of C-F Coupling in Structural Analysis

The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, readily couples with neighboring ¹³C nuclei. This interaction, known as spin-spin coupling, manifests as splitting of the carbon signals in a ¹³C NMR spectrum. The magnitude of this splitting, the coupling constant (J), is exquisitely sensitive to the number of bonds separating the coupled nuclei, the electronic environment, and the spatial relationship between them. For drug development professionals, a thorough understanding of these C-F coupling constants is not merely academic; it is a critical tool for confirming regiochemistry, assessing electronic effects of substituents, and gaining insights into molecular conformation.

Comparative Analysis of C-F Coupling Constants

The magnitude of C-F coupling constants provides a wealth of structural information. Below, we compare experimentally determined values for a 5-fluoropyrazole derivative with those of a 3-trifluoromethylpyrazole and other fluorinated heterocycles.

Compound ClassCoupling TypeCarbon PositionTypical Coupling Constant (Hz)
5-Fluoropyrazoles ¹JCFC-5~275.6
²JCFC-4~9.9
³JCFN¹-C¹~10.1
3-Trifluoromethylpyrazoles ¹JCF-CF₃~270
²JCFC-3~37-38
Fluoropyridines ¹JCFC-F-230 to -260
²JCFC-C-F15 to 25
³JCFC-C-C-F3 to 8
Fluorobenzenes ¹JCFC-F~ -245
²JCFC-C-F~ 21
³JCFC-C-C-F~ 8

Data for 5-fluoropyrazole is from a substituted derivative and may vary with substitution patterns. Data for other classes are typical ranges found in the literature.

Key Observations and Insights:

  • One-Bond Coupling (¹JCF): The direct, one-bond coupling is the largest and most characteristic. In the case of 2-(5-Fluoro-1-methyl-1H-pyrazol-4-yl)-4,4,5,5-tetramethylimidazolidine-1,3-diol, the ¹JCF for the C-5 carbon is a substantial 275.6 Hz[1]. This is comparable to the ¹JCF observed for the trifluoromethyl group in 3-trifluoromethylpyrazoles, which is around 270 Hz[2]. These large values are indicative of a direct C-F bond and are invaluable for confirming the position of fluorination.

  • Two-Bond Coupling (²JCF): The geminal coupling through two bonds is significantly smaller. For the 5-fluoropyrazole derivative, the ²JCF to the C-4 carbon is approximately 9.9 Hz[1]. This is notably smaller than the ²JCF observed in 3-trifluoromethylpyrazoles, where the coupling to the C-3 carbon is in the range of 37-38 Hz[2]. This difference highlights the influence of the intervening atoms and the electronic structure of the trifluoromethyl group versus a single fluorine atom.

  • Three-Bond Coupling (³JCF): The vicinal coupling across three bonds provides crucial information about the connectivity within the pyrazole ring. In the analyzed 5-fluoropyrazole derivative, a ³JCF of 10.1 Hz is observed between the fluorine at C-5 and the carbon of the N-methyl group[1]. The magnitude of three-bond couplings can be influenced by the dihedral angle, offering potential for conformational analysis.

The Underlying Mechanisms: Through-Bond vs. Through-Space Coupling

The transmission of spin information between a carbon and a fluorine nucleus primarily occurs through the bonding framework of the molecule, an effect known as "through-bond" coupling. However, in sterically congested molecules, a "through-space" coupling mechanism can also be operative, where the interaction is mediated directly through space due to the proximity of the atoms. While through-bond coupling is generally dominant for one- to three-bond interactions, through-space effects can become significant for long-range couplings, providing unique conformational insights.

cluster_through_bond Through-Bond Coupling cluster_through_space Through-Space Coupling C5 C5 N1 N1 C5->N1 σ-bonds F F C5->F N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C4->C5 C_proximal Proximal Carbon F_proximal Fluorine C_proximal->F_proximal  Proximity < 3Å  

Caption: Mechanisms of C-F Coupling in ¹³C NMR.

Experimental Protocol for High-Resolution ¹³C NMR of 5-Fluoropyrazoles

Obtaining high-quality, interpretable ¹³C NMR spectra of fluorinated compounds requires careful consideration of experimental parameters. The following protocol provides a robust starting point for the analysis of 5-fluoropyrazoles.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified 5-fluoropyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

  • Tune and match the probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity and pulse performance.

  • Calibrate the chemical shift scale using the residual solvent signal as a secondary reference.

3. Data Acquisition:

  • Standard Proton-Decoupled ¹³C NMR:

    • Acquire a standard ¹³C{¹H} spectrum. This will show the C-F couplings as splittings of the carbon signals.

    • Use a standard pulse sequence (e.g., zgpg30 on Bruker systems).

    • Employ a sufficient number of scans (ns) to achieve an adequate signal-to-noise ratio. Due to the splitting of signals by fluorine, more scans may be required compared to non-fluorinated analogs.

    • A relaxation delay (d1) of 2-5 seconds is generally sufficient for qualitative analysis.

  • Fluorine-Decoupled ¹³C NMR (Optional but Recommended):

    • To simplify the spectrum and confirm assignments, acquire a ¹³C{¹H, ¹⁹F} double-decoupled spectrum. This will collapse the C-F multiplets into singlets, aiding in the identification of the carbon skeleton.

    • This experiment requires a spectrometer with three-channel capabilities and a suitable probe.

4. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Accurately measure the coupling constants from the proton-decoupled spectrum by determining the frequency difference between the split peaks.

Sample Prep Sample Prep Spectrometer Setup Spectrometer Setup Sample Prep->Spectrometer Setup ¹³C{¹H} Acquisition ¹³C{¹H} Acquisition Spectrometer Setup->¹³C{¹H} Acquisition ¹³C{¹H, ¹⁹F} Acquisition ¹³C{¹H, ¹⁹F} Acquisition Spectrometer Setup->¹³C{¹H, ¹⁹F} Acquisition Data Processing Data Processing ¹³C{¹H} Acquisition->Data Processing J-Coupling Analysis J-Coupling Analysis Data Processing->J-Coupling Analysis Simplified Spectrum Simplified Spectrum ¹³C{¹H, ¹⁹F} Acquisition->Simplified Spectrum

Sources

Comparative Reactivity Guide: 5-Fluoro vs. 5-Chloro Pyrazoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a halogenated building block dictates the success or failure of a drug discovery campaign. Halogenated pyrazoles are privileged scaffolds, but substituting the C5 position with fluorine versus chlorine fundamentally alters the heterocycle's electronic landscape.

This guide provides an objective, data-driven comparison of 5-fluoro and 5-chloro pyrazole reactivity. By understanding the mechanistic causality behind their behavior, researchers can predictably route these substrates through either Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Mechanistic Causality: The "Why" Behind the Reactivity

The divergent reactivity of 5-fluoro and 5-chloro pyrazoles is governed by two competing physicochemical properties: bond strength and electronegativity.

  • Bond Dissociation Energy (BDE): The C–F bond is exceptionally strong (approximately 116 kcal/mol), whereas the C–Cl bond is significantly weaker (approximately 81 kcal/mol)[1]. In transition-metal catalysis, oxidative addition requires breaking the carbon-halogen bond. Consequently, 5-fluoropyrazoles are highly resistant to standard low-valent palladium insertion, making 5-chloropyrazoles the mandatory choice for cross-coupling[2].

  • Electronegativity & Inductive Effects: Fluorine (3.98 Pauling) is far more electronegative than chlorine (3.16). In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form an anionic intermediate. The intense electron-withdrawing nature of fluorine dramatically lowers the energy of this transition state, making 5-fluoropyrazoles kinetically superior electrophiles[1].

Workflow Start 5-Halopyrazole (X = F, Cl) SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Amines/Thiols Electronegativity driven CrossCoupling Cross-Coupling (Pd-Catalyzed) Start->CrossCoupling Pd(0) / Boronic Acid Bond Strength driven ProdSNAr 5-Substituted Pyrazole (F > Cl Reactivity) SNAr->ProdSNAr ProdCC 5-Aryl/Alkyl Pyrazole (Cl >> F Reactivity) CrossCoupling->ProdCC

Divergent reactivity pathways of 5-halopyrazoles based on halogen properties.

Nucleophilic Aromatic Substitution (SNAr)

Both 5-fluoro and 5-chloro pyrazoles can undergo SNAr, provided the pyrazole ring is sufficiently activated by an electron-withdrawing group (e.g., 4-formyl, 4-nitro, or 4-carboxamide)[3]. However, their performance profiles differ drastically.

  • 5-Fluoropyrazoles: Exhibit rapid SNAr kinetics. The high electronegativity of fluorine accelerates the nucleophilic attack by stabilizing the Meisenheimer complex.

  • 5-Chloropyrazoles: Require harsher conditions (elevated temperatures or microwave assistance) but are more frequently utilized in scale-up due to the commercial availability and synthetic accessibility of the starting materials[4][5].

Meisenheimer A Activated 5-Halopyrazole B B A->B Nucleophile Addition (Rate Limiting) C SNAr Product + Halide B->C Halide Elimination (Fast)

SNAr mechanism highlighting the Meisenheimer complex stabilization.

Field-Proven Protocol: SNAr with Amine Nucleophiles

Objective: Synthesize a 5-amino-1H-pyrazole derivative via a self-validating workflow.

  • Setup & Causality: Dissolve 1.0 equiv of 5-halo-pyrazole-4-carbaldehyde in a polar aprotic solvent like DMF (0.2 M). Why DMF? Polar aprotic solvents poorly solvate the nucleophile (increasing its ground-state energy) while effectively stabilizing the polar SNAr transition state.

  • Reagent Addition: Add 1.5 equiv of the primary amine and 2.0 equiv of N,N-diisopropylethylamine (DIPEA). Why DIPEA? It acts as a non-nucleophilic base to scavenge the generated HCl or HF, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Reaction Execution:

    • For 5-Fluoro: Stir at 25 °C to 60 °C for 2–4 hours.

    • For 5-Chloro: Heat at 100–120 °C (or utilize microwave irradiation at 120 °C) for 4–12 hours[5][6].

  • Self-Validation System: Monitor the reaction via LC-MS. For 5-chloropyrazoles, the disappearance of the distinct 3:1 M/M+2 isotopic signature confirms the consumption of the starting material. For 5-fluoropyrazoles,

    
    F NMR provides an orthogonal tracking method; the disappearance of the characteristic C5–F signal definitively validates the substitution.
    

Transition-Metal Catalyzed Cross-Coupling

When carbon-carbon bond formation is required at the C5 position, the reactivity paradigm flips entirely.

  • 5-Chloropyrazoles: Readily undergo oxidative addition with Pd(0) catalysts, making them excellent substrates for Suzuki-Miyaura, Stille, and Sonogashira couplings[2][7].

  • 5-Fluoropyrazoles: The inert C–F bond is highly resistant to standard cross-coupling conditions. They are generally considered "dead" to standard Pd-catalysis. This inertness can be strategically advantageous if orthogonal functionalization is desired elsewhere on a complex molecule[2].

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 5-aryl-1H-pyrazole.

  • Setup & Causality: In an oven-dried Schlenk flask, combine 5-chloro-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst Selection: Add Pd(dppf)Cl

    
     (0.05 equiv) and purge the flask with N
    
    
    
    (3x). Why Pd(dppf)Cl
    
    
    ? The bidentate dppf ligand enforces a cis-geometry on the palladium center, facilitating challenging oxidative additions while suppressing unwanted reductive elimination side products.
  • Solvent System: Inject degassed 1,4-dioxane/H

    
    O (4:1 v/v) to reach 0.1 M. Why this mixture? Dioxane solubilizes the organic pyrazole, while water is strictly required to dissolve the K
    
    
    
    CO
    
    
    and activate the boronic acid via the formation of a reactive boronate complex.
  • Reaction Execution: Heat at 90 °C for 8–16 hours.

  • Self-Validation System: TLC will show the consumption of the UV-active 5-chloro starting material. LC-MS will confirm the target mass. (Note: Subjecting a 5-fluoropyrazole to this exact protocol will typically return >95% unrecovered starting material).

Advanced Reactivity: Photoredox and Skeletal Editing

Recent advances in photoredox catalysis have highlighted unique reactivity constraints for 5-fluoropyrazoles. In dearomative functionalization and Hydrogen Atom Transfer (HAT) processes, the unique electronic density of the fluorine atom necessitates highly reactive HAT agents. For instance, while typical halogenated pyrazoles can utilize standard thiols for HAT, 5-fluoropyrazoles strictly require benzeneselenol—which is roughly 10-fold more reactive—to successfully undergo skeletal editing and dearomatization[8].

Quantitative Data Summary

The following table consolidates the operational differences between the two substrates:

Parameter5-Fluoropyrazole5-Chloropyrazole
C–X Bond Dissociation Energy ~116 kcal/mol (Highly Stable)~81 kcal/mol (Cleavable)
Electronegativity (Pauling) 3.98 (Strong Inductive Effect)3.16 (Moderate Inductive Effect)
SNAr Reactivity Excellent (Fast kinetics, mild conditions)Moderate (Requires heat/microwave)
Cross-Coupling Reactivity Poor (Inert to standard Pd(0) catalysis)Excellent (Standard Suzuki/Stille substrate)
Photoredox / HAT Requirements Requires highly reactive agents (e.g., Benzeneselenol)Compatible with standard agents (e.g., Thiols)
Primary Synthetic Utility Rapid nucleophilic functionalizationVersatile C-C bond formation

References

Sources

Comparative Crystal Structure Guide: 5-Fluoro-1-phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Structural analysis and solid-state performance of 5-fluoro-1-phenyl-1H-pyrazol-4-amine . Context: This scaffold is a critical bioisostere in medicinal chemistry, particularly for p38 MAP kinase inhibitors and fungicides. The 5-position substitution is a determinant of the molecule's planarity, solubility, and binding affinity. Objective: This guide compares the structural attributes of the 5-Fluoro target against its well-characterized 5-Chloro analog. By analyzing the crystallographic differences driven by the fluorine atom's unique electrostatics and steric profile, we provide actionable insights for lead optimization.

Part 1: Strategic Rationale & Bioisosteric Impact

The substitution of a chlorine atom with fluorine at the 5-position of the pyrazole ring is not merely a change in mass; it fundamentally alters the molecular topography and electronic landscape.

The Steric-Electronic Trade-off

In 1-phenylpyrazoles, the bond between the phenyl ring and the pyrazole nitrogen (N1) allows for rotation. However, substituents at the 5-position (ortho to the phenyl ring) create steric clash with the phenyl ring's ortho-protons, forcing the molecule to twist out of planarity.

Feature5-Chloro Analog (Reference)5-Fluoro Target (Performance)Impact
Van der Waals Radius 1.75 Å1.47 ÅFluorine is ~16% smaller, reducing steric clash.
Twist Angle ~45.6° (Experimental)< 30° (Predicted)Higher Planarity: 5-F allows better

-conjugation between rings.
H-Bond Capability Weak AcceptorModerate AcceptorC-F···H Interactions: Fluorine acts as a specific conformational lock.
Lipophilicity (

)
+0.71+0.14Solubility: 5-F is less lipophilic, improving aqueous solubility.

Key Insight: The 5-Chloro analog adopts a twisted conformation to relieve strain, disrupting


-orbital overlap. The 5-Fluoro analog, being sterically smaller, can adopt a more planar conformation, potentially enhancing binding to flat kinase pockets (e.g., ATP binding sites).

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray Diffraction (XRD), purity is paramount. The 5-fluoro scaffold requires specific synthetic attention due to the high stability of the C-F bond.

Synthesis Workflow (Oxidative Aromatization Route)

Reference: Adapted from general fluorinated pyrazole synthesis (See Ref [1], [2]).

Step 1: Condensation React 4-fluorobenzaldehyde (or relevant fluoro-building block) with phenylhydrazine in ethanol.

  • Catalyst: Acetic acid (cat.).

  • Conditions: Reflux, 4 hours.

  • Intermediate: Pyrazoline derivative.[1][2][3][4]

Step 2: Oxidative Aromatization Treat the pyrazoline intermediate with an oxidizing agent to restore aromaticity.

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or O2/Activated Carbon.

  • Solvent: Dioxane or Toluene.

  • Yield Target: >85%.

Crystallization Protocol

Objective: Grow single crystals suitable for XRD (>0.1 mm in one dimension).

  • Solvent Selection: Use a binary solvent system to balance solubility and evaporation rate.

    • System A: Ethanol/Water (Slow evaporation). Good for H-bond network formation.

    • System B: DCM/Hexane (Vapor diffusion). Good for non-polar packing forces.

  • Procedure:

    • Dissolve 20 mg of pure 5-fluoro-1-phenyl-1H-pyrazol-4-amine in 2 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter to remove dust nucleation sites.

    • Place in a small vial, cover with Parafilm, and poke 3 small holes.

    • Allow to stand undisturbed at 4°C for 3-5 days.

Part 3: Structural Analysis & Comparison

Crystal Packing and Intermolecular Forces

The crystal lattice is held together by a balance of Hydrogen Bonding (strong directional) and Van der Waals forces (weak non-directional).

The 5-Chloro Benchmark (Experimental)
  • Space Group: Monoclinic

    
    .[5]
    
  • Primary Interaction: The amino group (

    
    ) acts as a donor. The pyrazole N2 acts as an acceptor.
    
  • Network: Molecules form infinite chains along the [010] direction via

    
     hydrogen bonds.
    
  • Weakness: The Cl atom does not participate significantly in directional bonding; it primarily occupies space.

The 5-Fluoro Performance (Comparative)
  • Predicted Motif: While the

    
     chain will likely persist (being the strongest donor/acceptor pair), the Fluorine atom  introduces a new vector: 
    
    
    
    interactions
    .
  • Significance: Fluorine is an excellent acceptor for weak H-bonds. In the crystal lattice, the 5-F atom will likely attract aromatic protons from neighboring phenyl rings, creating a "zipper" effect that tightens the packing coefficient compared to the Chloro analog.

Visualization of Interaction Logic

G Molecule 5-Fluoro-1-phenyl -1H-pyrazol-4-amine Amino 4-Amino Group (H-Bond Donor) Molecule->Amino PyrazN Pyrazole N2 (H-Bond Acceptor) Molecule->PyrazN Fluoro 5-Fluoro Substituent (Weak Acceptor / Steric) Molecule->Fluoro Chain Primary Chain Formation (High Stability) Amino->Chain N-H...N PyrazN->Chain Accepts H Packing Lattice Packing (Density) Fluoro->Packing C-H...F Interactions Conf Planar Conformation (<30° Twist) Fluoro->Conf Low Steric Bulk Chain->Packing 3D Assembly

Caption: Interaction hierarchy in the 5-fluoro-1-phenyl-1H-pyrazol-4-amine crystal lattice. Primary stability is driven by amine-pyrazole H-bonds, modulated by secondary Fluorine interactions.

Part 4: Experimental Validation Guide

To confirm the structural advantages of the 5-Fluoro scaffold, perform the following analytical workflow.

Single Crystal X-Ray Diffraction (SC-XRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation).
    
  • Temperature: Collect data at 100 K .

    • Reason: Fluorine atoms often exhibit high thermal motion or disorder at room temperature. Cooling locks the conformation.

  • Refinement Note: Watch for F/H disorder . If the synthesis was incomplete, 5-H impurity can co-crystallize, mimicking the 5-F structure but with disordered electron density at the 5-position.

Hirshfeld Surface Analysis

Once the CIF (Crystallographic Information File) is obtained, use CrystalExplorer to generate Hirshfeld surfaces.

  • Look for: Red spots on the

    
     surface near the Fluorine atom.
    
  • Interpretation:

    • Red Spot: Indicates a contact shorter than the sum of Van der Waals radii (e.g., a strong

      
       bond).
      
    • Comparison: Compare the % contribution of

      
       contacts in your structure vs. 
      
      
      
      contacts in the 5-Cl analog (Ref [3]). A higher % in the Fluoro compound confirms tighter electrostatic integration.

References

  • Synthesis of Fluorinated Pyrazoles

    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
    • Source: Beilstein J. Org. Chem. 2020, 16, 428–436.
    • URL:[Link]

  • Comparative 5-Chloro Structure

    • Title: 5-Chloro-1-phenyl-1H-pyrazol-4-amine.
    • Source: Acta Crystallographica Section E. 2011; 67(Pt 8): o2153.
    • URL:[Link]

  • Fluorine in Crystal Engineering

    • Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.[5]

    • Source: Acta Cryst. (2023).[5] E79, 428-431.

    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195).
    • Source: J. Med. Chem. 2006, 49, 5, 1562–1575.
    • URL:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for Fluorinated Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated nitrogen heterocycles have emerged as a cornerstone of medicinal chemistry. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential.[1] However, the very properties that make these compounds so valuable also present significant challenges to their accurate elemental analysis. The high electronegativity and reactivity of fluorine, coupled with the robust nature of the carbon-fluorine bond, necessitate specialized analytical approaches to ensure the precise determination of their elemental composition (C, H, N, and F).[2][3]

This guide provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of fluorinated nitrogen heterocycles. As a Senior Application Scientist, my aim is to offer not just a list of methods, but a detailed exploration of the underlying principles, experimental nuances, and comparative performance of each technique. This will empower researchers to make informed decisions for their specific analytical needs, ensuring the integrity and reliability of their data.

The Analytical Challenge: Why Fluorine is Different

Standard elemental analysis, particularly for Carbon, Hydrogen, and Nitrogen (CHN), relies on complete combustion of the sample and subsequent detection of the resulting gases (CO2, H2O, and N2). The presence of fluorine introduces several complications:

  • Incomplete Combustion: The high strength of the C-F bond can lead to incomplete combustion, resulting in the formation of byproducts like CF4 and other volatile organofluorines.[4] This can lead to inaccurate carbon values and interfere with the detection of other elements.

  • Reactivity of Hydrogen Fluoride (HF): During combustion, fluorine is converted to highly reactive hydrogen fluoride (HF) gas. HF can attack the quartz combustion tubes and other instrument components, leading to system degradation and inaccurate results.[2]

  • Interference with Detection: HF and other fluorine-containing combustion products can interfere with the thermal conductivity detector (TCD) commonly used in CHN analyzers.

Therefore, specialized techniques and modifications to standard methods are essential for the accurate elemental analysis of fluorinated nitrogen heterocycles.

Core Analytical Strategies: A Comparative Overview

The two primary strategies for the elemental analysis of fluorinated nitrogen heterocycles are:

  • Combustion-Based Techniques: These methods involve the complete oxidation of the sample, followed by the capture and quantification of the resulting elements.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique capable of detecting and quantifying most elements, though with specific challenges for fluorine.

The following table provides a high-level comparison of the most common methods within these strategies.

TechniquePrincipleAnalytesTypical AccuracyTypical Precision (%RSD)Key AdvantagesKey Limitations
Combustion Ion Chromatography (CIC) Pyrohydrolytic combustion followed by ion chromatography.F, Cl, Br, S± 0.3% absolute< 2%Direct determination of halogens and sulfur; High accuracy and precision.Requires a dedicated system; Not suitable for C, H, N analysis.
Modified CHN Analysis Combustion with specialized absorbents for fluorine.C, H, N± 0.3% absolute< 0.3%Direct determination of C, H, and N; Utilizes standard elemental analyzers with modifications.Indirectly accounts for fluorine; Accuracy can be affected by high fluorine content.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization in an argon plasma and detection by mass spectrometry.Most elements, including F (with modifications)Varies (ppb to ppm level)< 5%High sensitivity for trace element analysis; Multi-element capability.High ionization potential of fluorine leads to poor sensitivity; Prone to interferences.[5][6]

In-Depth Analysis of Key Techniques

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) has become the gold standard for the direct determination of fluorine and other halogens in organic compounds. The technique combines the complete combustion of the sample in a controlled environment with the high separation and detection capabilities of ion chromatography.

CIC_Workflow cluster_0 Sample Preparation & Combustion cluster_1 Ion Chromatography Analysis cluster_2 Data Analysis Sample Weigh Sample (Solid or Liquid) Combustion Pyrohydrolytic Combustion (Argon/Oxygen Atmosphere, ~1000°C) Sample->Combustion Introduction Gas_Absorption Absorption of Combustion Gases in Aqueous Solution Combustion->Gas_Absorption Gaseous Products (HF, HCl, etc.) Injection Injection into IC System Gas_Absorption->Injection Aqueous Sample Separation Anion-Exchange Separation Injection->Separation Detection Conductivity Detection Separation->Detection Quantification Quantification of Fluoride Ion (F⁻) Detection->Quantification

Caption: Workflow for Fluorine Analysis by Combustion Ion Chromatography (CIC).

  • Sample Preparation: Accurately weigh 1-10 mg of the fluorinated nitrogen heterocycle into a sample boat (e.g., quartz or ceramic). Liquid samples can be injected directly.

  • Combustion: The sample is introduced into a furnace and undergoes pyrohydrolytic combustion in a stream of argon and oxygen at approximately 900-1100°C. The organic matrix is completely oxidized, and organically bound fluorine is converted to hydrogen fluoride (HF).

  • Gas Absorption: The combustion gases are passed through an absorption solution (typically deionized water) where the HF dissolves to form fluoride ions (F⁻).

  • Ion Chromatography: A precise volume of the absorption solution is automatically injected into an ion chromatograph.

  • Separation and Detection: The fluoride ions are separated from other anions on an anion-exchange column and quantified using a conductivity detector.

  • Calibration: The system is calibrated using certified fluoride standard solutions.[7]

  • Pyrohydrolysis: The use of a water-vapor-containing atmosphere (pyrohydrolysis) ensures the quantitative conversion of fluorine to HF.

  • High Temperature: High combustion temperatures are necessary to break the strong C-F bonds and ensure complete sample decomposition.

  • Ion Chromatography: Provides excellent selectivity and sensitivity for the determination of fluoride ions, even in the presence of other combustion byproducts.

Modified CHN Elemental Analysis

For the determination of carbon, hydrogen, and nitrogen content, traditional CHN elemental analyzers can be adapted for fluorinated compounds. This approach focuses on trapping the reactive fluorine-containing combustion products to prevent interference and instrument damage.

CHN_Workflow cluster_0 Sample Combustion cluster_1 Gas Treatment & Separation cluster_2 Detection & Quantification Sample Weigh Sample in Tin Capsule Combustion Flash Combustion (Oxygen Atmosphere, ~950°C) Sample->Combustion Fluorine_Trap Fluorine Absorbent (e.g., Magnesium Oxide) Combustion->Fluorine_Trap Combustion Gases Reduction Reduction of NOx to N₂ Fluorine_Trap->Reduction Separation Gas Chromatographic Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantification of C, H, and N Detection->Quantification

Caption: Workflow for Modified CHN Analysis of Fluorinated Compounds.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Combustion: The sample is dropped into a high-temperature furnace (~950°C) in a pure oxygen environment, leading to flash combustion.

  • Fluorine Absorption: The combustion gases are passed through a specialized absorption tube containing reagents such as magnesium oxide (MgO). The MgO reacts with HF to form stable magnesium fluoride (MgF₂), effectively removing it from the gas stream.[4] Some commercially available elemental analyzers offer specialized "fluorine kits" with proprietary absorbents.[2]

  • Gas Purification and Separation: The remaining combustion gases (CO₂, H₂O, N₂, and excess O₂) pass through a reduction tube (to convert NOx to N₂) and then through a gas chromatographic column to separate CO₂, H₂O, and N₂.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).

  • Calibration: The instrument is calibrated using certified organic elemental analysis standards, such as acetanilide.

  • Fluorine Absorbent: The use of a fluorine absorbent is critical to protect the instrument and prevent interference with the TCD. Magnesium oxide is commonly used due to its high affinity for HF.

  • Tin Capsule: The tin capsule aids in promoting complete combustion of the sample.

  • Dynamic Flash Combustion: This method ensures rapid and complete oxidation of the sample.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace elemental analysis, but its application to fluorine is challenging. The high first ionization potential of fluorine (17.42 eV) results in poor ionization efficiency in a standard argon plasma.[5][6]

Due to these challenges, direct measurement of F+ ions is often not feasible. Alternative methods have been developed:

  • Adduct Formation: Introducing a reagent that forms a polyatomic ion with fluorine that is more easily detected. For example, the formation of BaF+ has been explored.[6]

  • Collision/Reaction Cell Technology (CCT/CRC): Modern ICP-MS instruments equipped with collision/reaction cells can help to reduce some of the polyatomic interferences that plague the low-mass region where fluorine is detected.

While ICP-MS can offer high sensitivity, it is generally not the preferred method for bulk elemental analysis of fluorine in pure compounds due to the aforementioned challenges and the availability of more direct and robust techniques like CIC. Its strength lies in trace-level quantification, particularly in complex matrices.

Method Validation and Reference Materials

Regardless of the chosen technique, method validation is crucial to ensure accurate and reliable results. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. This is often assessed using certified reference materials (CRMs).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A significant challenge in the analysis of fluorinated nitrogen heterocycles is the lack of commercially available certified reference materials for this specific class of compounds. While general organic elemental analysis standards (e.g., for CHN) and fluoride ion standards (for CIC) are readily available, they do not fully represent the matrix of a complex fluorinated heterocycle.[7]

In the absence of specific CRMs, researchers should:

  • Utilize well-characterized in-house reference materials.

  • Perform recovery studies by spiking a known amount of a similar, well-characterized compound into the sample matrix.

  • Participate in inter-laboratory comparison studies, if available.

Conclusion and Recommendations

The accurate elemental analysis of fluorinated nitrogen heterocycles is a critical aspect of drug discovery and development. The unique chemical properties of fluorine demand specialized analytical techniques to overcome the challenges of incomplete combustion, high reactivity, and detector interference.

  • For direct and accurate fluorine determination, Combustion Ion Chromatography (CIC) is the recommended technique. It offers high precision and is less prone to the interferences that can affect other methods.

  • For the determination of C, H, and N content, modified CHN analysis with appropriate fluorine absorbents is a reliable and widely used method. It is essential to use a system specifically designed or adapted for fluorinated compounds.

  • ICP-MS can be a powerful tool for trace-level fluorine analysis in complex matrices but is not typically the first choice for bulk elemental analysis of pure compounds.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the elements to be determined, the required level of accuracy and precision, and the available instrumentation. Rigorous method validation is paramount to ensure the generation of high-quality, reliable data that can confidently guide research and development efforts in the exciting field of fluorinated pharmaceuticals.

References

  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec No), 514-21; discussion 535-6.
  • Talvitie, N. A., & Brewer, L. W. (1950). Determination of Fluorine in Fluoro-Organic Compounds. U.S. Atomic Energy Commission.
  • Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. Retrieved from [Link]

  • de Oliveira, J. E., da Silva, J. C. J., Agnolon, V. J. C., de Castilho, G. V., Banin, T. M., de Souza, M. C., Caires, F. J., & de Almeida, L. F. (2022). Validation of the analytical method using the energy dispersive X-ray fluorescence technique (EDXRF) for application in pharmaceutical. International Journal of Development Research, 12(06), 56839-56844.
  • Wang, Y., et al. (2021). Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples. Environmental Science & Technology, 55(11), 7496–7506.
  • National Institute of Metrology, China. (n.d.).
  • Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659–661.
  • Thermo Fisher Scientific. (n.d.). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • Sema, G. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF)
  • RSSL. (n.d.). Elemental Analysis Techniques.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • International Agency for Research on Cancer. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • University College London. (n.d.). ICP-MS research facility; elemental, isotopic and laser analysis.
  • Liu, P. (2022). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Chemical Research.
  • Maseka, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.
  • Schultes, L., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. Analytical and Bioanalytical Chemistry, 413(24), 6037–6046.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • Maseka, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Al-Amin, M., et al. (2024).
  • FLUXANA. (n.d.).
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
  • Metrohm. (n.d.).
  • InChI. (n.d.).
  • Sigma-Aldrich. (n.d.). Fluoride standard solution certified reference material, 1000 mg/L (F)
  • Liu, P. (2022). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Journal of Chemical Research.
  • InChI. (n.d.).
  • InChI. (n.d.).
  • Sola, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 729.
  • National Institute of Metrology, China. (n.d.).
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • University College London. (n.d.). ICP-MS research facility; elemental, isotopic and laser analysis.
  • D'eon, J. C., & Mabury, S. A. (2007). Production of fluorinated acids from the atmospheric oxidation of fluorinated telomer alcohols: a kinetic and mechanistic study. Environmental toxicology and chemistry, 26(5), 864-873.
  • Maseka, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry.
  • Schultes, L., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. Analytical and Bioanalytical Chemistry, 413(24), 6037–6046.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • Maseka, T., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Al-Amin, M., et al. (2024).
  • FLUXANA. (n.d.).
  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
  • Metrohm. (n.d.).
  • InChI. (n.d.).
  • Sigma-Aldrich. (n.d.). Fluoride standard solution certified reference material, 1000 mg/L (F)
  • Sola, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 729.
  • D'eon, J. C., & Mabury, S. A. (2007). Production of fluorinated acids from the atmospheric oxidation of fluorinated telomer alcohols: a kinetic and mechanistic study. Environmental toxicology and chemistry, 26(5), 864-873.

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Safety Operating Guide

5-fluoro-1-phenyl-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 5-fluoro-1-phenyl-1H-pyrazol-4-amine (CAS: 1692740-64-9)[1] and its salts, such as the hydrochloride variant (CAS: 1803593-08-9)[2], requires strict adherence to institutional safety protocols and environmental regulations. As a fluorinated, nitrogen-containing organic compound, this chemical presents specific challenges during thermal destruction, notably the generation of toxic hydrogen fluoride (HF) and nitrogen oxides (NOx).

This guide provides a comprehensive, self-validating framework for drug development professionals and researchers to safely manage and dispose of this compound.

Hazard Profiling & Waste Stream Categorization

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the waste stream classification. Standard laboratory disposal must account for the elemental composition of the molecule to prevent hazardous reactions in bulk waste containers and to ensure the chosen disposal facility is equipped for halogenated waste.

ParameterCharacteristicDisposal Implication
Chemical Class Fluorinated Pyrazole AmineMust be classified as Halogenated Organic Waste .
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF)[2]Requires incineration at a licensed facility equipped with an afterburner and wet scrubber system.
Aqueous Solubility Low (free base); Moderate (HCl salt)Do not discharge into drains. Aqueous waste containing this compound must be collected as hazardous liquid waste.
Reactivity Incompatible with strong oxidizing agents[2]Segregate from oxidizers (e.g., peroxides, nitric acid) in the satellite accumulation area.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be documented and verified against your institution's Chemical Hygiene Plan (CHP) and local environmental regulations (e.g., EPA/RCRA in the United States).

Step 1: Point-of-Generation Containment

  • Action: Collect all solid waste (including contaminated weighing paper, pipette tips, and residual powder) and liquid waste (reaction filtrates, wash solvents) inside a certified chemical fume hood.

  • Causality: Containing the material at the source prevents aerosolization of the fine powder and inhalation exposure during waste transfer.

Step 2: Segregation and Containerization

  • Action: Deposit the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass containers are standard.

  • Action: Strictly segregate this waste into the "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste (containing the fluorine atom) with non-halogenated waste can lead to regulatory fines and improper incineration, as non-halogenated incinerators lack the necessary alkaline scrubbers to neutralize HF gas produced upon combustion.

Step 3: Labeling and Documentation

  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly list "5-fluoro-1-phenyl-1H-pyrazol-4-amine" (do not use abbreviations or trade names) and indicate the presence of "Fluorinated Organics" and "Toxic/Irritant" hazards[2].

  • Causality: Accurate labeling is a legal requirement that ensures downstream waste handlers and emergency responders are aware of the specific chemical hazards, particularly the risk of HF generation during a fire.

Step 4: Institutional Transfer and Final Destruction

  • Action: Transfer the sealed, labeled container to your institution's central hazardous waste accumulation area.

  • Action: The institution must contract a licensed hazardous waste management company to transport and destroy the material via high-temperature incineration[2].

  • Causality: Professional high-temperature incineration (typically >1000°C) ensures complete thermal breakdown of the stable C-F and pyrazole ring bonds. The facility's alkaline wet scrubbers (e.g., utilizing sodium hydroxide) will capture and neutralize the resulting HF and NOx gases, preventing environmental release. Under no circumstances should improvised neutralization or evaporation be attempted in the laboratory.

Waste Lifecycle & Treatment Pathway

The following diagram illustrates the logical flow of the waste from generation to safe destruction, emphasizing the critical infrastructure required for halogenated compounds.

G N1 Waste Generation (Fume Hood) N2 Halogenated Waste Segregation N1->N2 N3 HDPE Containment & RCRA Labeling N2->N3 N4 Licensed Facility High-Temp Incineration N3->N4 N5 Effluent Scrubbing (HF & NOx Neutralization) N4->N5

Workflow for the segregation and compliant disposal of fluorinated pyrazole waste.

References

Sources

Personal protective equipment for handling 5-fluoro-1-phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Status: CAUTION - BIOACTIVE INTERMEDIATE Immediate Action: Handle only inside a certified chemical fume hood.

5-Fluoro-1-phenyl-1H-pyrazol-4-amine (CAS: 1692740-64-9) is a specialized fluorinated heterocyclic amine used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitor development). Unlike simple anilines, the electron-deficient pyrazole ring coupled with the C5-fluorine substituent creates a unique reactivity profile.

Critical Hazard: As an aminopyrazole, this compound possesses significant potential for skin sensitization and respiratory irritation . The C5-fluorine atom activates the ring, making it susceptible to nucleophilic attack, which can lead to unexpected byproducts if handled with incompatible reagents (strong nucleophiles) outside of controlled reaction conditions.

Chemical Profile & Hazard Analysis

PropertySpecification
Chemical Name 5-Fluoro-1-phenyl-1H-pyrazol-4-amine
CAS Number 1692740-64-9
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility DMSO, Methanol, DCM; Low water solubility
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive
GHS Hazard Classification (Derived from Analogous Structures)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel handling >10 mg of substance.

Protection ZoneEquipment SpecificationOperational Logic
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or NeopreneFluorinated amines can permeate standard latex rapidly. The outer glove protects against mechanical stress; the inner glove provides a chemical barrier during doffing.
Respiratory Engineering Control First: Certified Fume Hood (Face velocity: 100 fpm).Backup: N95 or P100 Particulate Respirator.Fine powders aerosolize easily during weighing. Inhalation is the fastest route to systemic sensitization.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amine dusts are caustic to moist mucous membranes (eyes).
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (Tyvek®)Prevents accumulation of static-charged dust on personal clothing, which can track contamination home.

Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Minimize static discharge and aerosolization.

  • Static Control: Use an ionizing blower or anti-static gun inside the balance enclosure. Fluorinated powders are often static-prone and will "jump" from spatulas.

  • Weighing Vessel: Use a pre-tared glass scintillation vial or aluminum weighing boat. Avoid plastic weigh boats if static is observed.

  • Transfer: Do not use a flat spatula. Use a scoopula or micro-spoon to prevent spillage during transfer.

Phase 2: Solubilization & Reaction Setup

Objective: Prevent exothermic decomposition and nucleophilic displacement of fluorine.

  • Solvent Choice: Dissolve in anhydrous DMSO or DCM. Avoid protic solvents (like water/alcohols) if the next step involves strong bases, as the 5-fluoro position is electrophilic.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before adding the solid. Oxygen can promote oxidative degradation of the amine group.

  • Temperature: Add reagents at 0°C initially. The amine group is nucleophilic; however, the electron-withdrawing fluorine and phenyl ring moderate this. Exotherms are possible upon acid chloride or anhydride addition.

Workflow Visualization

The following diagram illustrates the "Safe Path" for handling this compound, emphasizing the decision points that prevent exposure.

SafeHandling Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check (Velocity > 100 fpm?) CheckPPE->HoodCheck Weighing Weighing Procedure (Anti-static measures) HoodCheck->Weighing Pass Stop STOP: Maintenance Required HoodCheck->Stop Fail Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Inert Atm) Solubilization->Reaction

Figure 1: Operational workflow ensuring containment of 5-fluoro-1-phenyl-1H-pyrazol-4-amine.

Emergency Response & Spill Management

Scenario: You have spilled ~500 mg of powder inside the fume hood.

Immediate Response Protocol
  • Cease Operations: Stop all stirring/heating sources immediately.

  • Alert: Notify lab personnel to "Stay Clear."

  • Dry Cleanup (Preferred):

    • Do NOT use a brush (creates dust).

    • Cover the spill with a chemically inert absorbent pad or damp paper towels (dampened with ethanol, not water, to aid organic solubility).

    • Scoop the material into a wide-mouth waste jar.

  • Wet Decontamination:

    • Wipe the surface with a 10% dilute acetic acid solution (neutralizes residual amine traces) followed by soap and water.

    • Reasoning: Amines adhere stubbornly to surfaces; acid protonates the amine, making it water-soluble and easier to remove.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1] The amine is basic and can cause corneal opacity if untreated.

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol on skin (increases permeability).

Waste Disposal Strategy

Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidSeal in a jar labeled "Toxic Solid - Aminopyrazole". Do not mix with oxidizers.
Liquid Waste Halogenated OrganicDue to the fluorine atom, this must go into the Halogenated waste stream, not general organic.
Contaminated Sharps Bio/Chemical HazardNeedles used with this compound must be disposed of in a rigid sharps container, never trash.

References

  • PubChem. (n.d.). Compound Summary for Aminopyrazoles. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

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